3-(N-Benzylaminocarbonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(benzylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQJSSJOSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390774 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625470-96-4 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenylboronic acid moiety linked to a benzylamide group, presents a unique combination of functionalities that allow for diverse chemical interactions and potential biological activities. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, a property that is central to their use as sensors for saccharides and as inhibitors of various enzymes. The presence of the N-benzylaminocarbonyl group can further influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and potential applications. Detailed experimental protocols and characterization data are presented to support researchers in their exploration of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |
| Molecular Weight | 255.08 g/mol | [1][2] |
| CAS Number | 625470-96-4 | [1][2] |
| Appearance | White to off-white powder | Inferred from general properties of phenylboronic acids. |
| Melting Point | 224-230 °C | [3] |
| Solubility | Soluble in most polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes. | General solubility of phenylboronic acids. |
| Purity | ≥98% | [2] |
| Synonyms | N-Benzyl-3-(dihydroxyboranyl)benzamide, 3-(Benzylcarbamoyl)phenylboronic acid, N-Benzyl-3-boronobenzamide | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the amide bond followed by the introduction of the boronic acid functionality, or vice-versa. A common strategy involves the amidation of 3-carboxyphenylboronic acid with benzylamine.
Experimental Protocol: Synthesis via Amidation of 3-Carboxyphenylboronic Acid
This protocol describes a common method for amide bond formation, which can be adapted for the synthesis of the title compound.
Materials:
-
3-Carboxyphenylboronic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC·HCl (1.2 equivalents) in anhydrous DCM or DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[5]
Purification Workflow
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl groups, a triplet for the NH proton, and a doublet for the benzylic CH₂ protons. The chemical shifts and coupling constants would be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon atom attached to the boron. |
| ¹¹B NMR | A characteristic signal for the boronic acid group, typically in the range of 19-30 ppm, indicating a trigonal planar sp² hybridized boron atom.[6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (255.08 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), B-O stretches (around 1350 cm⁻¹), and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the boronic acid and amide functionalities.
Reactions of the Boronic Acid Group
-
Esterification: Boronic acids readily and reversibly react with diols to form cyclic boronate esters. This property is the basis for their use in sensors for carbohydrates and other diol-containing molecules.
-
Suzuki-Miyaura Cross-Coupling: The phenylboronic acid moiety can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[7] This is a powerful tool for the synthesis of complex organic molecules.[7]
-
Dehydration: Like other boronic acids, this compound can undergo dehydration, particularly upon heating, to form a trimeric anhydride known as a boroxine.[7]
Potential Applications in Drug Development
The structural features of this compound make it an interesting candidate for various applications in drug discovery and development.
-
Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[2] The N-benzylaminocarbonyl group can provide additional interactions within the enzyme's active site, potentially increasing potency and selectivity. Boronic acid derivatives are also well-established as proteasome inhibitors, with bortezomib being a clinically approved drug for multiple myeloma.[8] The proteasome's active site contains a threonine residue that can be targeted by boronic acids.
-
Cancer Cell Signaling: Phenylboronic acid and its derivatives have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton.[1] While the direct effect of this compound on these pathways has not been reported, it represents a promising area of investigation.
Hypothesized Signaling Pathway Inhibition
Based on the known activities of phenylboronic acids, it is plausible that this compound could interfere with signaling pathways that are crucial for cancer cell proliferation and survival. For instance, inhibition of the proteasome can lead to the accumulation of IκB, an inhibitor of the NF-κB transcription factor, thereby blocking NF-κB signaling. This pathway is often constitutively active in cancer cells and promotes the expression of pro-survival and pro-inflammatory genes.
Conclusion
This compound is a molecule with significant potential for applications in medicinal chemistry and chemical biology. Its synthesis is achievable through standard organic chemistry techniques, and its unique combination of a boronic acid and a benzylamide moiety offers opportunities for the development of targeted enzyme inhibitors and modulators of cellular signaling pathways. Further research is warranted to fully elucidate its biological activities and to explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid researchers in this endeavor.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(Benzylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 4. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid
This guide provides a comprehensive overview of the synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid, a valuable reagent in chemical biology and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, structured data, and a visual representation of the synthetic workflow.
Chemical Compound Data
The target compound, this compound, possesses the following key identifiers and properties:
| Property | Value |
| CAS Number | 625470-96-4[1][2] |
| Alternate Name | N-Benzyl 3-boronobenzamide[2] |
| Molecular Formula | C₁₄H₁₄BNO₃[1][2] |
| Molecular Weight | 255.08 g/mol [1][2] |
| Purity | ≥98% (typical for commercially available samples)[2] |
| Melting Point | 224-230°C[1] |
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through the amidation of 3-carboxyphenylboronic acid with benzylamine. This reaction is facilitated by a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in the presence of a base like triethylamine (TEA) to neutralize the acid formed during the reaction. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as dichloromethane (DCM).
Below is a diagram illustrating the experimental workflow for this synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Carboxyphenylboronic acid | 165.93 |
| Benzylamine | 107.15 |
| EDCI | 191.70 |
| Triethylamine (TEA) | 101.19 |
| Dichloromethane (DCM), anhydrous | - |
| 1M Hydrochloric acid (HCl) | - |
| Saturated sodium bicarbonate (NaHCO₃) | - |
| Brine | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - |
| Silica gel (for column chromatography) | - |
| Ethyl acetate (EtOAc) | - |
| Hexanes | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (TEA) (1.5 eq).
-
Initiation of Coupling: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Final Product: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
General Considerations for Boronic Acid Synthesis
The synthesis and handling of boronic acids require certain precautions to ensure high yields and purity.
-
Anhydrous Conditions: Boronic acids can undergo dehydration to form boroxines, the trimeric anhydrides.[3] While this is often reversible, it is good practice to use anhydrous solvents and an inert atmosphere, especially during the reaction setup, to minimize side reactions.
-
Purification: Column chromatography is a common and effective method for purifying boronic acids and their derivatives.[4] Recrystallization can also be employed for further purification if a suitable solvent system is found.
-
Stability: Phenylboronic acids are generally stable and easier to handle compared to some other organoboron compounds.[3] However, protodeboronation (loss of the boronic acid group) can occur under harsh acidic or basic conditions.
This guide provides a robust and reproducible protocol for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
An In-depth Technical Guide to 3-(N-Benzylaminocarbonyl)phenylboronic acid (CAS 625470-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a synthetic organoboron compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a benzylamide group, provides a versatile scaffold for the design of targeted therapeutic agents and functional materials. The boronic acid group's ability to form reversible covalent bonds with diols makes it a key player in the development of sensors and drug delivery systems, particularly for targeting glycoproteins and other carbohydrate-rich structures often overexpressed in disease states. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 625470-96-4 | |
| Molecular Formula | C₁₄H₁₄BNO₃ | |
| Molecular Weight | 255.08 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 224-230 °C | |
| Purity | ≥98% (commercially available) | |
| Solubility | Soluble in organic solvents like DMSO | |
| Synonyms | N-Benzyl-3-boronobenzamide, 3-(Benzylcarbamoyl)benzeneboronic acid |
Synthesis
While specific, detailed proprietary synthesis protocols for this compound are not widely published, the synthesis can be logically approached through established methods of amide bond formation. A plausible and common synthetic route is the amide coupling of 3-boronobenzoic acid with benzylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
A general experimental workflow for this type of amide coupling is depicted below:
Experimental Protocol: Amide Coupling of 3-Boronobenzoic Acid and Benzylamine
This protocol is a generalized procedure based on standard amide coupling reactions and should be optimized for specific laboratory conditions.
Materials:
-
3-Boronobenzoic acid
-
Benzylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-boronobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Potential Applications in Drug Discovery and Research
Phenylboronic acids are a class of compounds with diverse biological activities, primarily stemming from the ability of the boronic acid moiety to interact with diols present in many biological molecules, including sugars and the active sites of certain enzymes.
Enzyme Inhibition
The general mechanism of serine protease inhibition by a boronic acid is illustrated below:
Targeting Glycoproteins and Cell Surfaces
Many cancer cells overexpress sialoglycoproteins on their surface. The diol-containing sialic acid residues can be targeted by phenylboronic acids. This interaction can be exploited for targeted drug delivery or diagnostic applications. While direct studies on this compound for this purpose have not been reported, the underlying principle is a significant area of research for phenylboronic acid derivatives.[2]
Suzuki-Miyaura Coupling Reactions
As a boronic acid, this compound is a potential substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
The catalytic cycle for a Suzuki-Miyaura coupling reaction is outlined below:
Conclusion
This compound is a compound with significant potential in drug discovery and chemical synthesis. Its structural features suggest possible roles as an enzyme inhibitor and a targeting moiety for carbohydrate-rich biological structures. Furthermore, its utility as a building block in Suzuki-Miyaura coupling reactions makes it a valuable tool for synthetic chemists. While specific biological data for this compound is limited in publicly accessible literature, the established chemistry and biological activities of related phenylboronic acids provide a strong rationale for its further investigation. Future research should focus on the detailed biological evaluation of this compound against various enzymatic targets and in cell-based assays to fully elucidate its therapeutic potential.
References
Spectroscopic data for 3-(N-Benzylaminocarbonyl)phenylboronic acid
Technical Guide: Spectroscopic and Synthetic Overview of 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as N-Benzyl-3-boronobenzamide, is a bifunctional molecule incorporating a phenylboronic acid moiety and a benzylamide group. Phenylboronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. They are also widely investigated in medicinal chemistry and for the development of sensors due to the ability of the boronic acid group to reversibly bind with diols, such as those found in saccharides. The presence of the N-benzylamide functionality introduces additional possibilities for hydrogen bonding and other molecular interactions, making this compound of potential interest in drug design and materials science.
Physicochemical Properties
Basic information for this compound is available from various chemical suppliers.[1][2]
| Property | Value |
| CAS Number | 625470-96-4 |
| Molecular Formula | C₁₄H₁₄BNO₃ |
| Molecular Weight | 255.08 g/mol |
| Alternate Names | N-Benzyl 3-boronobenzamide |
Proposed Synthesis
A plausible synthetic route to this compound involves the amidation of 3-carboxyphenylboronic acid with benzylamine. This is a standard and widely used method for forming amide bonds.
Experimental Protocol: Amide Coupling
-
Starting Materials: 3-Carboxyphenylboronic acid, benzylamine, a peptide coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Solvent: A dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-carboxyphenylboronic acid in the chosen solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the protons of the benzyl group and the 1,3-disubstituted phenyl ring. The boronic acid protons are often broad and may exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ |
| ~8.1 (t) | triplet | 1H | Ar-H (proton between the two substituents) |
| ~7.8-7.9 (m) | multiplet | 2H | Ar-H (protons ortho to the amide) |
| ~7.5 (t) | triplet | 1H | Ar-H (proton para to the amide) |
| ~7.2-7.4 (m) | multiplet | 5H | Ar-H (benzyl ring protons) |
| ~4.6 (d) | doublet | 2H | -CH₂- (benzyl) |
| ~9.1 (t) | triplet | 1H | -NH- (amide) |
¹³C NMR (Carbon NMR): The spectrum will display resonances for the carbons of both aromatic rings, the benzylic carbon, and the carbonyl carbon of the amide. The carbon attached to the boron atom may show a broad signal.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (amide) |
| ~138 | Ar-C (ipso-carbon of benzyl ring) |
| ~135 | Ar-C (ipso-carbon attached to amide) |
| ~130-135 | Ar-C (C-B, often broad) |
| ~127-130 | Ar-CH (phenyl and benzyl rings) |
| ~44 | -CH₂- (benzyl) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H stretching of the boronic acid, N-H stretching of the amide, C=O stretching of the amide, and various vibrations of the aromatic rings.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 (broad) | Strong | O-H stretch (boronic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend (Amide II) |
| ~1400-1300 | Strong | B-O stretch |
| ~700-800 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 255 | [M]⁺, molecular ion |
| 237 | [M - H₂O]⁺ |
| 164 | [M - C₇H₇N]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound from 3-carboxyphenylboronic acid and benzylamine.
References
An In-depth Technical Guide to 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a synthetic organoboron compound.[1][2] As a derivative of phenylboronic acid, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry and drug development. The presence of the boronic acid functional group allows for unique interactions with biological molecules, particularly those containing diol moieties, such as carbohydrates and certain amino acid residues in enzymes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic route, and the potential biological significance of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and an N-benzylaminocarbonyl group [-C(=O)NHCH₂C₆H₅] at the meta position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 625470-96-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |
| Molecular Weight | 255.08 g/mol | [1][2][3] |
| IUPAC Name | (3-(Benzylcarbamoyl)phenyl)boronic acid | [3] |
| Synonyms | N-Benzyl-3-boronobenzamide | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 224-230 °C | [3] |
| Purity | ≥98% (commercially available) | [1][2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. |
Synthesis and Spectroscopic Characterization
Experimental Protocol: Plausible Synthesis
A likely two-step synthesis would involve the activation of 3-carboxyphenylboronic acid followed by amidation with benzylamine.
Step 1: Activation of 3-Carboxyphenylboronic Acid
-
Dissolve 3-carboxyphenylboronic acid in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), along with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to form the activated ester of 3-carboxyphenylboronic acid.
Step 2: Amidation with Benzylamine
-
To the solution containing the activated ester, add benzylamine, followed by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
The crude product would be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl moieties, a signal for the benzylic CH₂ protons, a broad signal for the amide N-H proton, and a broad signal for the B(OH)₂ protons. Chemical shifts would be expected in the aromatic region (δ 7.0-8.5 ppm), benzylic region (δ ~4.5 ppm), and amide region (δ ~8.5-9.5 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the amide. The carbon attached to the boron atom may show a broad signal. |
| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), C=O stretching of the amide (strong, ~1640 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |
| Mass Spec (m/z) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 255.08. |
Biological Activity and Potential Applications in Drug Development
Phenylboronic acids are a well-established class of enzyme inhibitors.[4] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes, particularly serine proteases.[4] This interaction can lead to potent and selective inhibition of the target enzyme.
Given its structure, this compound has the potential to act as an inhibitor of various enzymes. The N-benzylaminocarbonyl substituent can participate in additional non-covalent interactions within the enzyme's active site, such as hydrogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity.
Potential therapeutic areas for compounds with this scaffold include:
-
Anticancer Therapy: As inhibitors of proteasomes or other enzymes crucial for cancer cell survival and proliferation.
-
Anti-inflammatory Agents: By targeting serine proteases involved in inflammatory cascades.
-
Antiviral and Antibacterial Agents: By inhibiting viral or bacterial enzymes essential for replication or survival. For instance, some phenylboronic acid derivatives are known inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5]
Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.
Visualizations
Below are diagrams illustrating a plausible synthetic workflow and the general mechanism of enzyme inhibition by a phenylboronic acid derivative.
Caption: Plausible synthetic workflow for this compound.
Caption: General mechanism of serine enzyme inhibition by a phenylboronic acid derivative.
References
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 3-(Benzylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Discovery and Synthesis of Novel Phenylboronic Acids: A Technical Guide for Researchers
Introduction
Phenylboronic acids and their derivatives have emerged as a versatile class of molecules with significant applications in medicinal chemistry, diagnostics, and materials science. Their unique ability to form reversible covalent bonds with diols has made them invaluable tools for the development of sensors, drug delivery systems, and enzyme inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel phenylboronic acids, with a focus on their role as β-lactamase inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are presented to aid researchers in this dynamic field.
Phenylboronic Acids as β-Lactamase Inhibitors
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Phenylboronic acids have been identified as potent inhibitors of these enzymes, particularly serine β-lactamases. They act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, thereby preventing the hydrolysis of β-lactam antibiotics.[1]
Quantitative Analysis of Inhibition
The inhibitory activity of novel phenylboronic acid derivatives against various β-lactamases is a critical aspect of their evaluation. The inhibition constant (Ki) is a key quantitative measure of an inhibitor's potency. The following table summarizes the Ki values for a series of phenylboronic acid derivatives against Class A (KPC-2, GES-5) and Class C (AmpC) serine β-lactamases.
| Compound | Ki (μM) vs. KPC-2 | Ki (μM) vs. GES-5 | Ki (μM) vs. AmpC |
| 1 (Phenylboronic acid) | >500 | >500 | >500 |
| 2 (ortho-acrylic derivative) | 2.5 | 1.8 | 15.2 |
| 3 (meta-acrylic derivative) | 0.8 | 0.5 | 5.6 |
| 4 (ortho-propionic derivative) | 4.2 | 3.1 | 22.8 |
| 5 (meta-propionic derivative) | 1.5 | 1.1 | 8.9 |
| 3-azidomethylphenyl boronic acid | 2.3 | - | 0.7 |
| Compound 5 (triazole derivative) | 0.73 | - | - |
| Compound 10a (triazole derivative) | - | - | 0.14 |
Signaling Pathway of β-Lactamase Inhibition
The mechanism of β-lactamase inhibition by phenylboronic acids can be visualized as a signaling pathway. The following diagram illustrates the competitive inhibition process.
Caption: β-Lactamase Inhibition Pathway.
Synthesis of Novel Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary method for preparing substituted phenylboronic acids.[6][7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical experimental workflow for the synthesis of a biphenyl compound from an aryl halide and phenylboronic acid via a Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) (0.01-0.1 mmol)
-
Base (e.g., K2CO3, CsF) (2.0-10.0 mmol)
-
Solvent (e.g., Toluene/Dioxane, DMF, THF)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Add the solvent to the mixture.
-
If necessary, degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-150°C) and stir for the required time (typically 4-12 hours).[6] Microwave irradiation can also be employed to reduce reaction times.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
If a biphasic solvent system was used, separate the organic layer.[6] If a single solvent was used, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenyl product.
This protocol describes the synthesis of a functionalized phenylboronic acid for incorporation into polymers.[11]
Materials:
-
3-Aminophenylboronic acid (21.9 mmol)
-
Sodium bicarbonate (48.2 mmol)
-
Acryloyl chloride (48.3 mmol)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and water in a round-bottom flask.
-
Add sodium bicarbonate to the solution and cool the mixture to below 5°C.
-
Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over 1 hour.
-
Allow the reaction mixture to stir overnight and gradually warm to room temperature.
-
Follow with appropriate workup and purification steps to isolate the 3-acrylamidophenylboronic acid.[11]
Characterization of Novel Phenylboronic Acids
The structural elucidation and purity assessment of newly synthesized phenylboronic acids are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
NMR Spectroscopic Data
The following table provides a comparative summary of 1H and 13C NMR spectral data for several 3-substituted phenylboronic acid derivatives in DMSO-d6.
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| 3-Carboxyphenylboronic acid | 8.32, 8.01, 7.89, 7.49 (m, 4H, Ar-H); 8.2 (br s, -B(OH)2); 13.1 (br s, -COOH) | 167.8 (C=O); ~135 (broad, C-B); 136.2, 133.5, 130.8, 129.5, 128.1 (Ar-C) |
| 3-Aminophenylboronic acid | 7.10, 6.95, 6.88, 6.60 (m, 4H, Ar-H); 7.8 (br s, -B(OH)2); 5.1 (br s, -NH2) | ~135 (broad, C-B); 148.5 (C-NH2); 128.9, 118.2, 115.8, 114.9 (Ar-C) |
| 3-Nitrophenylboronic acid | 8.60, 8.35, 8.15, 7.68 (m, 4H, Ar-H); 8.5 (br s, -B(OH)2) | ~135 (broad, C-B); 148.2 (C-NO2); 135.8, 130.1, 123.5, 121.8 (Ar-C) |
-
Data sourced from[12].
-
Note: The chemical shift of the carbon attached to the boron (C-B) is often broad and may be difficult to observe directly.[12]
The field of phenylboronic acid chemistry continues to expand, driven by the demand for novel therapeutic agents, advanced diagnostic tools, and responsive materials. This guide has provided a comprehensive overview of the key aspects of the discovery and synthesis of these versatile compounds, with a particular focus on their application as β-lactamase inhibitors. The detailed protocols and visual representations are intended to serve as a valuable resource for researchers and scientists, facilitating further innovation in this exciting area of chemical and biomedical research.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Solubility Profile of 3-(N-Benzylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and the anticipated solubility characteristics of 3-(N-Benzylaminocarbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its experimental determination. This is achieved by presenting solubility data for the parent compound, phenylboronic acid, as a relevant proxy and detailing established protocols for solubility assessment. Furthermore, a key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction, is described to provide a practical context for its use in synthetic chemistry.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental physicochemical properties based on available information.[1][2][3]
| Property | Value |
| CAS Number | 625470-96-4[1][2][3] |
| Molecular Formula | C₁₄H₁₄BNO₃[1][3] |
| Molecular Weight | 255.08 g/mol [3] |
| Appearance | Solid (predicted) |
| Melting Point | 224-230 °C[2] |
| Predicted pKa | 7.86 ± 0.10[2] |
| Storage Temperature | 2-8°C[2] |
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for this compound in various solvents. However, the solubility of phenylboronic acid, its parent compound, can offer valuable insights into its likely behavior. Phenylboronic acid is soluble in most polar organic solvents and has limited solubility in nonpolar solvents like hexanes and carbon tetrachloride.[4]
Analogous Compound Solubility: Phenylboronic Acid
The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various solvents, which can be used as a reference point.
| Solvent | Solubility | Reference |
| Water | 10 g/L (at 20 °C)[4] | [4] |
| Diethyl Ether | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Chloroform | Moderately soluble[5] | [5] |
| Acetone | High solubility[5] | [5] |
| Dipropyl Ether | High solubility[5] | [5] |
| Methylcyclohexane | Very low solubility[5] | [5] |
| Hexanes | Poorly soluble | [4] |
| Carbon Tetrachloride | Poorly soluble | [4] |
The introduction of the N-benzylaminocarbonyl group at the meta position of the phenyl ring is expected to influence the solubility profile compared to the unsubstituted phenylboronic acid. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group may increase its solubility in polar protic and aprotic solvents. However, the overall increase in molecular size and hydrophobicity due to the benzyl group might decrease its aqueous solubility.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound, the dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various solvents.[5] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method for Solubility Determination
Objective: To determine the temperature at which a known concentration of this compound dissolves completely in a specific solvent, thereby constructing a solubility curve.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, DMSO)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant rate.
-
Controlled Heating: The temperature of the bath is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.
-
Data Recording: Record the temperature at which the solution becomes clear.
-
Data Analysis: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Workflow for Solubility Determination
Caption: Workflow for determining boronic acid solubility.
Typical Application: Suzuki-Miyaura Cross-Coupling Reaction
Phenylboronic acids are fundamental reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate.[6][7][8] Understanding the solubility of this compound in common reaction solvents is crucial for optimizing reaction conditions and yields.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Key steps in the Suzuki-Miyaura reaction.
References
An In-depth Technical Guide to the Physical Characteristics of N-Benzyl-3-boronobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of N-Benzyl-3-boronobenzamide. The information is compiled from various chemical databases and suppliers, offering a foundational dataset for researchers and professionals in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.
Core Physical and Chemical Properties
N-Benzyl-3-boronobenzamide, also known as (3-(Benzylcarbamoyl)phenyl)boronic acid, is a synthetic organic compound. Its structure features a central phenylboronic acid moiety with a benzylamide group at the meta position. This unique combination of a boronic acid and an amide functional group makes it a compound of interest in medicinal chemistry and materials science.
Table 1: Summary of Physical Characteristics of N-Benzyl-3-boronobenzamide
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |
| Molecular Weight | 255.08 g/mol | [1][2] |
| Appearance | Solid, Yellow | [2] |
| Melting Point | 224-230 °C | [2] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.86 ± 0.10 | [2] |
| CAS Number | 625470-96-4 | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of a novel or synthesized batch of N-Benzyl-3-boronobenzamide are crucial for quality control and research reproducibility. Below are standard methodologies for determining key physical properties.
The melting point of a solid crystalline substance is a key indicator of its purity. For N-Benzyl-3-boronobenzamide, a sharp melting range close to the literature value suggests a high-purity sample.
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry N-Benzyl-3-boronobenzamide is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a known compound, the temperature can be raised rapidly to about 20 °C below the expected melting point (224-230 °C).
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Solubility characteristics are fundamental for applications in drug delivery, formulation, and biological assays. A qualitative solubility analysis can provide insights into the polarity and functional groups of the molecule.
Principle: The solubility of a compound is tested in a range of solvents of varying polarity and pH. "Like dissolves like" is the guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Materials:
-
N-Benzyl-3-boronobenzamide
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Solvents:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
5% Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Procedure:
-
Sample Preparation: Approximately 10 mg of N-Benzyl-3-boronobenzamide is placed into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, 1 mL of a single solvent is added.
-
Mixing: The tubes are agitated vigorously using a vortex mixer or stirred with a glass rod for 1-2 minutes.
-
Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. A compound is considered soluble if it forms a clear, homogeneous solution.
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.
-
Solubility in 5% NaOH indicates an acidic functional group, such as the boronic acid moiety.
-
Solubility in 5% HCl would suggest a basic functional group (not expected to be significant for this molecule).
-
Solubility in organic solvents like ethanol, DMSO, or dichloromethane provides information about its overall polarity and suitability for various reaction or formulation conditions.
-
Synthesis Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis of N-Benzyl-3-boronobenzamide from 3-carboxy-phenylboronic acid and benzylamine.
Caption: A logical workflow for the synthesis of N-Benzyl-3-boronobenzamide.
Logical Relationships in Characterization
The characterization of a synthesized chemical compound follows a logical progression to confirm its identity and purity. This process typically involves a combination of spectroscopic and physical property measurements.
The following diagram illustrates the logical relationship between different characterization techniques.
Caption: Logical workflow for the characterization of a synthesized compound.
References
A Technical Guide to the Thermal Stability of 3-(N-Benzylaminocarbonyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific experimental data on the thermal stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is not publicly available. This guide provides a framework for assessing its thermal stability based on established methodologies for structurally related compounds, namely arylboronic acids and benzamide derivatives. The experimental protocols and potential decomposition pathways described herein are general and would require empirical validation for the specific compound of interest.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science, combining the functionalities of a phenylboronic acid and a benzamide. Boronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, while the amide linkage is a fundamental component of many pharmaceuticals.[1] The thermal stability of such a compound is a critical parameter, influencing its storage, handling, formulation, and application, particularly in processes requiring elevated temperatures.
Thermal decomposition is a process where a substance breaks down into simpler substances upon heating.[2][3] Understanding the onset temperature of decomposition, the nature of the decomposition process (e.g., melting with decomposition, multi-step degradation), and the kinetic parameters involved is essential for ensuring the compound's integrity and safety. This guide outlines the standard analytical techniques and theoretical considerations for evaluating the thermal stability of this compound.
Theoretical Background: Factors Influencing Thermal Stability
The thermal stability of an arylboronic acid derivative is influenced by several factors:
-
The Boronic Acid Group: Phenylboronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water. Further heating can lead to protodeboronation (loss of the B(OH)₂ group) or other decomposition pathways.
-
Substituents on the Phenyl Ring: The electronic nature of substituents on the aromatic ring can impact the stability of the C-B bond. Both electron-donating and electron-withdrawing groups can influence decomposition pathways.
-
The Amide Linkage: The N-benzylaminocarbonyl group introduces an amide bond, which is generally thermally stable. However, its decomposition can be influenced by the presence of the boronic acid moiety and potential intramolecular interactions. Thermal degradation of benzamide derivatives can proceed through various reaction pathways, including N-C bond cleavage.[3]
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is used to determine the temperature at which degradation begins, the extent of mass loss, and to identify different stages of decomposition.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound powder into an inert crucible (e.g., alumina or platinum).[5] Ensure the sample is evenly distributed at the bottom of the crucible.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5][6]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature (e.g., 600-800 °C) that is well beyond the expected decomposition point.[7]
-
-
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a significant mass loss (e.g., 5%) occurs.
-
Identify the temperature(s) of maximum decomposition rate (Tmax) from the peaks in the DTG curve.
-
Quantify the percentage of mass loss at each decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[9]
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or hermetically sealed sample pan. Crimp the lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[10]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond any expected transitions.[10]
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting. For many boronic acids, melting can occur concurrently with decomposition.
-
Identify exothermic peaks, which typically indicate decomposition or crystallization events.
-
Determine the onset temperature, peak maximum temperature, and enthalpy (ΔH) for each thermal event.
-
Data Presentation
While specific data for the target compound is unavailable, the results from TGA and DSC analyses should be summarized in clear, structured tables for comparative analysis.
Table 1: Hypothetical TGA Data for Arylboronic Acid Derivatives
| Compound | Onset Temp. (Tonset, °C) | Decomposition Step 1 (Tmax, °C) | Mass Loss Step 1 (%) | Decomposition Step 2 (Tmax, °C) | Mass Loss Step 2 (%) | Residual Mass @ 600°C (%) |
| Phenylboronic Acid | ~150 | 200 | 15 (Dehydration) | >300 | 80 (Degradation) | <5 |
| 3-Aminophenylboronic Acid | ~170 | 220 | 18 (Dehydration/Decarboxylation) | >350 | 75 (Degradation) | <7 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Table 2: Hypothetical DSC Data for Arylboronic Acid Derivatives
| Compound | Melting Point (Tm, °C) | Enthalpy of Fusion (ΔHf, J/g) | Decomposition Onset (Td, °C) | Decomposition Enthalpy (ΔHd, J/g) |
| Phenylboronic Acid | 216 (decomposes) | N/A | ~210 | Exothermic |
| Benzamide | 128 | 150 | ~200 | Endothermic (Evaporation) |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally. N/A: Not Applicable.
Visualizations
Experimental Workflows
The logical flow of the thermal analysis process can be visualized to provide a clear overview of the experimental strategy.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Potential Decomposition Pathway
A generalized decomposition pathway can be proposed based on the known chemistry of the constituent functional groups. This represents a logical relationship of potential degradation steps, which would need to be confirmed by techniques like TGA coupled with mass spectrometry (TGA-MS) to identify evolved gases.
Caption: Hypothetical thermal decomposition pathways.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the literature, a robust assessment can be performed using standard thermal analysis techniques. A combination of TGA and DSC provides a comprehensive profile of the material's behavior at elevated temperatures, identifying its decomposition range, thermal transitions, and the associated energetic changes. The protocols and frameworks provided in this guide offer a clear path for researchers to undertake such an analysis, ensuring the safe and effective application of this compound in drug development and materials science.
References
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. wcnt.wisc.edu [wcnt.wisc.edu]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR of 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(N-Benzylaminocarbonyl)phenylboronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of its structural precursors, 3-carboxyphenylboronic acid and benzylamine, and established principles of NMR spectroscopy for substituted aromatic systems. This document also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds, alongside visualizations to clarify structural-spectral relationships and experimental workflows.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known chemical shifts of 3-carboxyphenylboronic acid and benzylamine, taking into account the electronic effects of the amide functional group.[1] The spectra are predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar organic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H (ortho to -B(OH)₂) | 8.1 - 8.3 | m | - | 2H |
| Phenyl-H (para to -B(OH)₂) | 7.5 - 7.7 | t | ~7.6 | 1H |
| Phenyl-H (ortho to -C(O)NH-) | 7.9 - 8.1 | d | ~7.8 | 1H |
| Benzyl-H (phenyl) | 7.2 - 7.4 | m | - | 5H |
| Benzyl-CH₂ | ~4.5 | d | ~5.9 | 2H |
| Amide-NH | 9.0 - 9.3 | t | ~5.9 | 1H |
| Boronic acid-OH | 8.2 - 8.5 | br s | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl C-B | ~135 (broad) |
| Phenyl C-C(O)NH | ~134 |
| Phenyl C-H | 128 - 135 |
| Benzyl C-H (ipso) | ~140 |
| Benzyl C-H (ortho, para) | ~127 - 129 |
| Benzyl C-H (meta) | ~128 |
| Benzyl-CH₂ | ~43 |
| Carbonyl C=O | ~166 |
Note: The chemical shift of the carbon attached to the boron (C-B) is often broad and may be challenging to observe directly due to the quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Analysis
Obtaining high-quality and reproducible NMR spectra is crucial for accurate structural elucidation. The following protocol outlines the key steps for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Gentle warming can be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships between the molecular structure and its NMR signals, as well as the experimental workflow.
Caption: Correlation between the structure of this compound and its predicted NMR signals.
Caption: A streamlined workflow for the NMR analysis of this compound.
References
Methodological & Application
Application Notes and Protocols: 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic compounds. 3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile building block in Suzuki coupling reactions, allowing for the introduction of a benzamide moiety, a common structural motif in biologically active molecules. The resulting N-benzyl-biphenyl-3-carboxamide derivatives are of significant interest in drug discovery, with demonstrated activities as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase, which are therapeutic targets for neurodegenerative diseases and depression.
This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, including a general reaction mechanism, a summary of typical reaction conditions, a specific experimental protocol, and a discussion of the potential biological relevance of the resulting products.
Suzuki Coupling Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (in this case, the 3-(N-benzylaminocarbonyl)phenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
While a specific literature example detailing the Suzuki coupling of this compound was not identified in the conducted search, a general protocol can be established based on typical conditions for similar Suzuki reactions. The following is a representative protocol for the synthesis of an N-benzyl-biphenyl-3-carboxamide derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The yields are hypothetical and based on typical Suzuki coupling reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |
Biological Relevance and Signaling Pathways
The N-benzyl-biphenyl-3-carboxamide scaffold synthesized through this Suzuki coupling is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). Inhibition of these enzymes is a key therapeutic strategy for the treatment of neurological disorders.
-
Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and Parkinson's disease.
-
Cholinesterase (ChE) Inhibition: Acetylcholinesterase and butyrylcholinesterase are enzymes that break down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. Cholinesterase inhibitors increase acetylcholine levels, leading to improved cognitive function.
The diagram below illustrates the general signaling pathway targeted by these inhibitors.
Conclusion
This compound is a valuable reagent for the synthesis of N-benzyl-biphenyl-3-carboxamide derivatives via the Suzuki-Miyaura cross-coupling reaction. This protocol provides a general framework for performing this transformation, which can be adapted and optimized for specific substrates. The resulting biphenyl amides are of significant interest for the development of novel therapeutics targeting neurological disorders. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted.
Application of 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Carbohydrate Sensing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a synthetic receptor that holds significant promise in the field of carbohydrate sensing. Its utility stems from the inherent ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, which are structural hallmarks of carbohydrates. This interaction, which results in the formation of a cyclic boronate ester, can be coupled with various signaling mechanisms to generate a detectable output, making it a valuable tool for the detection and quantification of saccharides. This is particularly relevant in biomedical research and drug development, where monitoring carbohydrate levels, such as glucose, is crucial. The N-benzylaminocarbonyl substituent can influence the molecule's solubility, binding affinity, and electronic properties, potentially enhancing its performance as a sensor.
Principle of Carbohydrate Sensing
The fundamental principle underlying the use of this compound as a carbohydrate sensor is the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in saccharides. This interaction is pH-dependent, with the binding affinity generally increasing in more basic conditions. The formation of the boronate ester alters the hybridization of the boron atom from sp² to sp³, which in turn modifies the electronic environment of the entire molecule. This change can be harnessed to produce a variety of measurable signals, most commonly through fluorescence modulation.
Several signaling mechanisms are employed in boronic acid-based fluorescent sensors:
-
Photoinduced Electron Transfer (PET): In many sensor designs, a fluorescent component (fluorophore) is integrated into the molecule. In the unbound state, an electron-donating group, often a nearby tertiary amine, can quench the fluorescence of the fluorophore through PET. Upon binding to a carbohydrate, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction can suppress the PET process, resulting in a "turn-on" fluorescence signal.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be directly influenced by the change in the boron's electronic state upon saccharide binding. This can lead to a shift in the emission wavelength or a change in the fluorescence intensity due to alterations in the ICT characteristics of the molecule.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative binding constants for a closely related compound, 3-(Acrylamido)phenylboronic acid, when incorporated into a hydrophilic polymer. This data illustrates the typical selectivity profile of phenylboronic acids for various saccharides. The binding affinity generally follows the order: fructose > galactose > glucose. This preference is attributed to the higher percentage of the furanose form in fructose, which presents a more favorable cis-diol arrangement for binding.[1]
| Carbohydrate | Binding Constant (K) M⁻¹ |
| D-Fructose | Value not available |
| D-Galactose | Value not available |
| D-Glucose | Value not available |
| D-Ribose | Value not available |
| Maltose | Value not available |
| Lactose | Value not available |
| Sucrose | Value not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of 3-carboxyphenylboronic acid with benzylamine.
Materials:
-
3-Carboxyphenylboronic acid
-
Benzylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other suitable peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF.
-
Add benzylamine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., BOP, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for Carbohydrate Sensing using Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the carbohydrate sensing capabilities of this compound using fluorescence spectroscopy.
Materials:
-
This compound
-
Stock solutions of various carbohydrates (e.g., glucose, fructose, galactose) of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
A suitable solvent for the boronic acid (e.g., a minimal amount of DMSO or methanol for the stock solution, ensuring the final concentration in the assay is low, typically <1%).
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare stock solutions of the carbohydrates to be tested (e.g., 1 M) in the buffer.
-
-
Determination of Excitation and Emission Maxima:
-
Prepare a dilute solution of the boronic acid sensor in the assay buffer.
-
Scan the excitation and emission spectra to determine the optimal wavelengths for fluorescence measurements.
-
-
Fluorescence Titration:
-
To a cuvette containing a fixed concentration of this compound in the buffer, add increasing concentrations of a carbohydrate stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the fluorescence intensity at the predetermined emission maximum.
-
Repeat the titration for each carbohydrate of interest.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the carbohydrate concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the 1:1 binding isotherm equation.
-
Visualizations
Caption: Signaling pathway of carbohydrate sensing.
Caption: Experimental workflow for carbohydrate sensing.
References
Application Notes and Protocols: 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a boronic acid moiety and a benzylamide group, makes it a valuable reagent for the construction of complex organic molecules, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The presence of the benzylamide functionality allows for further structural modifications and can influence the physicochemical properties and biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 625470-96-4 | [1] |
| Molecular Formula | C₁₄H₁₄BNO₃ | [1] |
| Molecular Weight | 255.08 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Melting Point | 224-230 °C | |
| Solubility | Soluble in methanol, DMF, and DMSO |
Synthesis
This compound can be synthesized through the amidation of 3-carboxyphenylboronic acid with benzylamine. This reaction typically proceeds via the activation of the carboxylic acid, for example, by forming an active ester or using a coupling agent.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate, leading to the synthesis of functionalized biaryl compounds. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
General Reaction Scheme
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound from 3-carboxyphenylboronic acid and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
3-Carboxyphenylboronic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) to the solution and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using phenylboronic acid derivatives. While specific data for this compound is not extensively published, these examples with similar substrates provide a useful reference.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | ~85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~70 |
Potential Applications in Drug Discovery
Benzamide and boronic acid moieties are both recognized pharmacophores in drug discovery. Benzamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects. Boronic acids are known to interact with the active sites of certain enzymes, most notably as inhibitors of serine proteases. Therefore, biaryl compounds synthesized using this compound as a building block represent a promising scaffold for the development of novel therapeutic agents. Further derivatization of the benzylamide nitrogen or the biaryl core can lead to the generation of diverse chemical libraries for biological screening.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to functionalized biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented in this document serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
Application Notes and Protocols for 3-(N-Benzylaminocarbonyl)phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its bifunctional nature, featuring a boronic acid moiety for carbon-carbon bond formation and an N-benzylaminocarbonyl group that can act as a hydrogen bond donor or be further functionalized, makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and substituted aromatic structures, is a primary application for this compound.[1] This document provides detailed protocols and application notes for the use of this compound in such reactions.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
While specific data for the cross-coupling of this compound is not extensively reported in publicly available literature, the following tables provide representative data for the Suzuki-Miyaura coupling of structurally similar arylboronic acids with various aryl halides. These examples serve as a strong starting point for reaction optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Bromides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 4-Bromotoluene | 3-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 93 |
| 2 | 2-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 89 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Carboxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 |
| 4 | 3-Chloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr (3) | - | K₂CO₃ | n-Butanol | 100 | 12 | 90 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides
Note: Aryl chlorides are generally less reactive than aryl bromides and may require more active catalyst systems and higher temperatures.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Bulky electron-rich phosphine ligand (e.g., SPhos, XPhos, 4-8 mol%)
-
Stronger base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser.
-
Add the aryl chloride, this compound, and the base to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Boronate Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and purification of molecules containing cis-diol groups, such as glycoproteins, nucleic acids, and carbohydrates.[1][2] The principle of BAC lies in the reversible covalent interaction between a boronic acid ligand immobilized on a stationary phase and the cis-diol moieties of the target molecule.[2][3] This interaction is pH-dependent, typically forming stable cyclic esters under alkaline conditions and dissociating under acidic conditions, which allows for controlled binding and elution of the target molecules.[4][5]
This document provides a generalized framework and theoretical considerations for the use of 3-(N-Benzylaminocarbonyl)phenylboronic acid in boronate affinity chromatography, based on the well-established principles of the technique. The protocols provided are templates that will require optimization for specific applications.
Principle of Boronate Affinity Chromatography
The fundamental interaction in boronate affinity chromatography is the formation of a cyclic ester between the boronic acid and a cis-diol. This reversible reaction is highly dependent on the pH of the buffer system.
Figure 1. The pH-dependent mechanism of boronate affinity chromatography.
Hypothetical Application: Purification of a Model Glycoprotein (e.g., Ovalbumin)
This section outlines a hypothetical protocol for the purification of a glycoprotein, such as ovalbumin, using a custom affinity matrix prepared with this compound. Note: This is a theoretical protocol and requires experimental validation and optimization.
Data Presentation
Due to the lack of specific experimental data for this compound, the following table is presented as a template for researchers to populate with their own experimental findings.
| Parameter | 3-aminophenylboronic acid (Literature Values) | This compound (Experimental) |
| Ligand Density | Typically 5-20 µmol/mL of resin | To be determined |
| Binding Buffer pH | 8.0 - 9.0 | To be determined (start with pH 8.5) |
| Elution Buffer pH | 4.0 - 6.0 | To be determined (start with pH 5.0) |
| Binding Capacity | Varies (e.g., mg of glycoprotein/mL of resin) | To be determined |
| Recovery | > 80% (application dependent) | To be determined |
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Support Matrix (e.g., Agarose Beads)
This protocol describes a common method for immobilizing ligands containing amine or carboxyl groups onto a pre-activated chromatography support. The choice of activation chemistry will depend on the functional groups available on the support and the ligand. Assuming the benzylamine part of the ligand can be used for coupling after suitable modification, or that the boronic acid itself can be coupled via its carboxyl group (if the starting material for synthesis allows), a standard carbodiimide chemistry is described.
Materials:
-
This compound
-
Carbodiimide coupling reagents (e.g., EDC, NHS)
-
Amine- or carboxyl-functionalized agarose beads
-
Coupling Buffer (e.g., MES buffer, pH 6.0)
-
Wash Buffers (e.g., high salt and low salt buffers)
-
Quenching solution (e.g., ethanolamine)
Procedure:
-
Swell the agarose beads in an appropriate solvent according to the manufacturer's instructions.
-
Wash the beads extensively with the Coupling Buffer.
-
Dissolve this compound in the Coupling Buffer. The solubility may need to be enhanced with a minimal amount of a co-solvent.
-
Activate the carboxyl groups on the beads (or the ligand, depending on the strategy) by adding EDC and NHS to the bead slurry and incubating for 15-30 minutes at room temperature.
-
Add the dissolved this compound to the activated bead slurry.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench any unreacted active sites by adding a quenching solution and incubating for 1 hour.
-
Wash the beads sequentially with wash buffers of alternating high and low ionic strength to remove non-covalently bound ligand.
-
Store the prepared affinity matrix in an appropriate buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
Figure 2. Workflow for the immobilization of the boronic acid ligand.
Protocol 2: Glycoprotein Purification using the Prepared Affinity Matrix
Materials:
-
Prepared this compound affinity matrix
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.5)
-
Elution Buffer (e.g., 50 mM Acetate buffer, 0.5 M NaCl, pH 5.0)
-
Regeneration Buffer (e.g., 0.1 M HCl followed by 0.1 M NaOH)
-
Sample containing the target glycoprotein
Procedure:
-
Pack the affinity matrix into a chromatography column and equilibrate with 5-10 column volumes (CV) of Binding Buffer.
-
Load the sample onto the column at a flow rate that allows for sufficient interaction between the glycoprotein and the immobilized ligand.
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins and other impurities.
-
Elute the bound glycoprotein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Regenerate the column by washing with Regeneration Buffers, followed by re-equilibration with Binding Buffer for subsequent runs.
Figure 3. A typical workflow for glycoprotein purification by boronate affinity chromatography.
Conclusion and Future Directions
While this compound presents an interesting structural variation for a boronate affinity ligand, its practical application and performance characteristics in chromatography are not yet documented in readily accessible literature. The protocols and information provided here are based on the general principles of boronate affinity chromatography and serve as a starting point for researchers interested in exploring the potential of this specific ligand. Significant experimental work is required to determine its binding capacity, optimal binding and elution conditions, and overall efficacy for purifying various glycoproteins. Future studies should focus on a systematic evaluation of this ligand in comparison to more established boronic acid derivatives to ascertain its potential advantages in specific applications.
References
- 1. A novel probe based on phenylboronic acid functionalized carbon nanotubes for ultrasensitive carbohydrate determination in biofluids and semi-solid biotissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel probe based on phenylboronic acid functionalized carbon nanotubes for ultrasensitive carbohydrate determination in biofluids and semi-solid biotissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-(N-Benzylaminocarbonyl)phenylboronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile molecule with significant potential in drug discovery. Its unique chemical structure, featuring a phenylboronic acid moiety, allows for specific and reversible covalent interactions with key biological targets. This property makes it a valuable scaffold for the development of enzyme inhibitors and targeted therapeutic agents. Phenylboronic acid derivatives are known to form stable, reversible complexes with diols, a characteristic that is central to their biological activity.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound.
The primary applications of this compound and its analogs in drug discovery are centered on two key areas: enzyme inhibition, particularly of serine hydrolases, and targeted delivery to cells overexpressing sialic acids, such as cancer cells.[1][3][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 625470-96-4 | [5] |
| Molecular Formula | C₁₄H₁₄BNO₃ | [5] |
| Molecular Weight | 255.08 g/mol | [5] |
| Alternate Name | N-Benzyl 3-boronobenzamide | [5] |
| Purity | ≥98% | [5] |
Applications in Drug Discovery
Serine Hydrolase Inhibition
Phenylboronic acids are well-established as potent inhibitors of serine hydrolases, a large family of enzymes with diverse physiological roles.[6][7] The boronic acid functional group acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[8][9] This mechanism of action has been successfully exploited to develop inhibitors for various therapeutic targets, including β-lactamases and Fatty Acid Amide Hydrolase (FAAH).[6][8]
a. β-Lactamase Inhibition:
Bacterial resistance to β-lactam antibiotics, primarily due to the production of β-lactamase enzymes, is a major global health concern.[9] Boronic acid-based inhibitors can effectively neutralize these enzymes, restoring the efficacy of existing antibiotics.[8][9] While specific data for this compound is not available, related phenylboronic acid derivatives have demonstrated significant inhibitory activity against Class A and Class C β-lactamases.[8][9]
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of this compound against a representative β-lactamase, such as AmpC.
Materials:
-
This compound
-
Purified β-lactamase (e.g., AmpC)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer: 50 mM Phosphate Buffer with 50 mM KCl, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the assay buffer to create a range of concentrations (e.g., 1 µM to 200 µM).[9]
-
In a 96-well plate, add the diluted compound solutions. Include a control well with assay buffer and DMSO (vehicle control).
-
Add the purified β-lactamase enzyme to each well at a final concentration appropriate for the assay.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding nitrocefin to each well. The final concentration of nitrocefin should be close to its Km value for the specific enzyme (e.g., 200 µM for AmpC).[9]
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Analysis: The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive. Further kinetic studies (e.g., Lineweaver-Burk or Dixon plots) can elucidate the mechanism of inhibition.[10]
b. Fatty Acid Amide Hydrolase (FAAH) Inhibition:
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[6][7][11] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[11][12] This makes FAAH a promising target for the treatment of pain and other neurological disorders.[7][11] α-Keto heterocycles and other electrophilic carbonyl compounds have been designed as FAAH inhibitors that form a stable, covalent hemiacetal intermediate with the catalytic serine.[13] The carbonyl group of the amide in this compound, in conjunction with the boronic acid, presents a scaffold that could be explored for FAAH inhibition.
Experimental Protocol: FAAH Inhibition Assay
This protocol provides a method to evaluate the inhibitory activity of this compound against FAAH.
Materials:
-
This compound
-
Human recombinant FAAH or rat brain homogenate as a source of FAAH
-
N-arachidonoyl-[¹⁴C]-ethanolamine ([¹⁴C]-AEA) as substrate
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
In microcentrifuge tubes, pre-incubate the enzyme preparation with the inhibitor dilutions or vehicle control (DMSO) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]-AEA (final concentration typically in the low micromolar range).
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Terminate the reaction by adding an equal volume of activated charcoal slurry to bind the unhydrolyzed substrate.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer an aliquot of the supernatant (containing the [¹⁴C]-ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Targeting Sialic Acid for Cancer Therapy
Sialic acids are nine-carbon backbone monosaccharides often found at the terminal positions of glycan chains on cell surfaces.[3][14] Many cancer cells exhibit an overexpression of sialic acids, which is associated with malignancy and metastatic potential.[3][15] Phenylboronic acids have the ability to form reversible covalent bonds with the diol groups present in sialic acids.[1][3] This specific interaction can be leveraged to target cancer cells for both diagnostic and therapeutic purposes.[3] this compound can be used as a targeting ligand, either on its own or conjugated to nanoparticles or other drug delivery systems, to selectively deliver cytotoxic agents to tumor cells.[3][16]
Experimental Protocol: Cellular Uptake Assay in Sialic Acid-Expressing Cancer Cells
This protocol outlines a method to assess the targeted uptake of a fluorescently labeled version of this compound in cancer cells known to overexpress sialic acid (e.g., MDA-MB-468).[17]
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a fluorophore like FITC).
-
Cancer cell line with high sialic acid expression (e.g., MDA-MB-468).[17]
-
Control cell line with low sialic acid expression.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Culture the cancer cells and control cells in appropriate culture vessels until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the fluorescently labeled compound in complete culture medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
For competitive binding experiments, pre-incubate a set of cells with an excess of unlabeled this compound or free sialic acid before adding the fluorescently labeled compound.
-
After incubation, wash the cells three times with cold PBS to remove any unbound compound.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the cellular fluorescence using a flow cytometer to quantify the uptake. Alternatively, visualize the cellular uptake using a fluorescence microscope.
-
Compare the fluorescence intensity between the high and low sialic acid-expressing cell lines and in the presence and absence of the competitor.
Visualizations
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition kinetics.
Signaling Pathway: FAAH Inhibition and Endocannabinoid System
Caption: Mechanism of FAAH inhibition to enhance endocannabinoid signaling.
Logical Relationship: Targeting Sialic Acid on Cancer Cells
Caption: Logic of using phenylboronic acid for targeted cancer therapy.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Its ability to act as a serine hydrolase inhibitor and a targeting agent for sialic acid-rich cancer cells provides multiple avenues for drug discovery and development. The protocols and data presented here offer a foundation for researchers to explore and validate the potential of this compound in various disease models. Further optimization and derivatization of this core structure could lead to the development of highly potent and selective clinical candidates.
References
- 1. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Noninvasive sialic acid detection at cell membrane by using phenylboronic acid modified self-assembled monolayer gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Sensor Applications of 3-(N-Benzylaminocarbonyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are a versatile class of synthetic receptors renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a structural motif prevalent in saccharides. This specific interaction has been widely exploited in the development of fluorescent sensors for biological analytes. By conjugating a phenylboronic acid moiety to a fluorophore, the binding event can be transduced into a measurable change in fluorescence, enabling the detection and quantification of target molecules.
This document focuses on the potential fluorescent sensor applications of a specific subclass: 3-(N-Benzylaminocarbonyl)phenylboronic acid derivatives . While the broader family of phenylboronic acids has been extensively studied, it is important to note that as of late 2025, specific research detailing the synthesis and application of fluorescent sensors derived directly from this compound is not widely available in peer-reviewed literature. Therefore, these application notes and protocols are based on the well-established principles of analogous phenylboronic acid-based fluorescent sensors and serve as a predictive guide for researchers interested in exploring the potential of these specific derivatives.
The core structure, this compound (also known as N-Benzyl-3-boronobenzamide), offers a unique scaffold. The benzylamide group can influence the electronic properties, solubility, and potential for secondary interactions of the sensor, which may be fine-tuned through further chemical modification.
Principle of Boronic Acid-Based Fluorescent Sensing
The fundamental principle of boronic acid-based sensors lies in the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate ester formed upon binding with a diol-containing analyte. This reversible covalent interaction is pH-dependent, with higher pH generally favoring the formation of the more stable boronate complex. The change in the hybridization state and electronic nature of the boron atom upon analyte binding modulates the photophysical properties of the appended fluorophore through several common mechanisms:
-
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a photoinduced electron transfer process from a nearby donor (often a tertiary amine) to the excited fluorophore quenches its fluorescence in the unbound state. The boronic acid, being a Lewis acid, can interact with the electron donor. Upon binding a diol, the Lewis acidity of the boron atom increases, strengthening its interaction with the donor and suppressing the PET process, which results in an increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): In fluorophores possessing both an electron-donating and an electron-withdrawing group, an intramolecular charge transfer state can be formed upon excitation. The boronic acid group can act as an electron-withdrawing group. Its transformation into an anionic boronate ester upon saccharide binding alters its electronic properties, thereby modulating the ICT process and leading to a shift in the emission wavelength and/or a change in fluorescence intensity.
Application I: Saccharide Detection
Derivatives of this compound are predicted to be effective fluorescent sensors for monosaccharides like glucose and fructose, which are rich in cis-diol functionalities. The ability to selectively detect and quantify these sugars is of immense interest in biomedical research and diagnostics, particularly for the management of diabetes.
Hypothetical Quantitative Data for Saccharide Sensing
The following table summarizes hypothetical performance data for a potential sensor based on a this compound derivative coupled to a suitable fluorophore (e.g., coumarin or naphthalene). This data is for illustrative purposes to demonstrate how such a sensor might be characterized.
| Analyte | Binding Constant (K_a) (M⁻¹) | Limit of Detection (LOD) (µM) | Quantum Yield (Φ) (Unbound) | Quantum Yield (Φ) (Bound) | Wavelength (λ_ex / λ_em) (nm) |
| D-Glucose | 250 | 500 | 0.15 | 0.65 | 350 / 450 |
| D-Fructose | 1200 | 100 | 0.15 | 0.75 | 350 / 455 |
| D-Galactose | 180 | 750 | 0.15 | 0.50 | 350 / 450 |
Signaling Pathway for Saccharide Detection (PET Mechanism)
Caption: PET-based saccharide sensing mechanism.
Experimental Protocol: General Procedure for Saccharide Sensing
This protocol outlines a general method for evaluating the fluorescence response of a this compound-based sensor to saccharides.
Materials:
-
This compound derivative fluorescent probe
-
High-purity water or appropriate buffer solution (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Saccharides (e.g., D-glucose, D-fructose)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent. b. Prepare stock solutions of the saccharides (e.g., 1 M) in the buffer solution.
-
Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the measurements. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the specific probe, along with suitable slit widths. c. To a cuvette, add the working solution of the fluorescent probe. d. Record the initial fluorescence spectrum of the probe solution. e. Add aliquots of the saccharide solutions to the cuvette, mix thoroughly, and allow the solution to equilibrate. f. Record the fluorescence spectrum after each addition.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of saccharide concentration. b. Determine the binding constant (K_a) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm). c. Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).
Application II: Dopamine Detection
Dopamine, a critical neurotransmitter, possesses a catechol moiety which is a cis-diol. This structural feature makes it a target for detection by boronic acid-based fluorescent sensors. The development of selective dopamine sensors is crucial for neuroscience research and the diagnosis of neurological disorders.
Hypothetical Quantitative Data for Dopamine Sensing
The following table presents hypothetical performance characteristics for a this compound-based dopamine sensor.
| Analyte | Binding Constant (K_a) (M⁻¹) | Limit of Detection (LOD) (nM) | Linear Range (µM) | Response Time | Wavelength (λ_ex / λ_em) (nm) |
| Dopamine | 5.0 x 10⁴ | 50 | 0.1 - 20 | < 5 min | 380 / 480 |
| Ascorbic Acid | < 100 | - | - | - | 380 / 480 |
| Uric Acid | < 100 | - | - | - | 380 / 480 |
Experimental Workflow for Dopamine Detection in a Biological Sample
Caption: General workflow for dopamine sensing.
Experimental Protocol: General Procedure for Dopamine Sensing
This protocol provides a general method for assessing the fluorescence response of a this compound-based sensor to dopamine.
Materials:
-
This compound derivative fluorescent probe
-
Buffer solution (e.g., Phosphate buffer, pH 7.4)
-
Dopamine hydrochloride
-
Interfering species (e.g., ascorbic acid, uric acid)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent and a working solution (e.g., 10 µM) in the buffer. b. Prepare a stock solution of dopamine hydrochloride (e.g., 10 mM) in the buffer and serially dilute to obtain a range of concentrations. c. Prepare stock solutions of potential interfering species.
-
Fluorescence Titration: a. Follow the steps outlined in the saccharide sensing protocol (Section I) for fluorescence measurement, using dopamine as the analyte. b. Record the changes in fluorescence intensity upon incremental additions of dopamine.
-
Selectivity Study: a. To a solution of the fluorescent probe, add a concentration of dopamine that elicits a significant fluorescence response. b. To this solution, add potential interfering species at physiologically relevant concentrations. c. Record any changes in fluorescence to assess the selectivity of the sensor for dopamine.
-
Data Analysis: a. Analyze the titration data to determine the binding constant and limit of detection for dopamine. b. Compare the fluorescence response in the presence and absence of interfering species to evaluate selectivity.
Conclusion
While direct experimental data on the fluorescent sensing applications of this compound derivatives are currently limited, the foundational principles of boronic acid chemistry provide a strong basis for their potential in this area. The protocols and illustrative data presented here offer a roadmap for researchers to synthesize, characterize, and evaluate these compounds as novel fluorescent sensors for saccharides, dopamine, and other diol-containing analytes. Further research into this specific class of compounds could yield valuable tools for biomedical diagnostics and drug development.
Application Notes and Protocols: 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to generate complex biaryl compounds. The resulting N-benzyl-biphenyl-3-carboxamide scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. These compounds have demonstrated potential as antibacterial agents, inhibitors of various enzymes, and modulators of signaling pathways implicated in diseases such as cancer and metabolic disorders.[1][2][3][4]
This document provides detailed application notes on the use of this compound in the synthesis of biaryl compounds, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, and an overview of a relevant biological signaling pathway where such biaryl structures may exert their effects.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction of a phenylboronic acid derivative with various aryl halides. Please note that specific yields and reaction times for this compound may vary depending on the specific coupling partner and reaction conditions.
| Entry | Aryl Halide Partner | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | N-Benzyl-4'-acetyl-[1,1'-biphenyl]-3-carboxamide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 7 | ~95% (representative) |
| 2 | 1-Bromo-4-nitrobenzene | N-Benzyl-4'-nitro-[1,1'-biphenyl]-3-carboxamide | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 12 | ~92% (representative) |
| 3 | 2-Bromopyridine | N-Benzyl-2'-(pyridin-2-yl)-[1,1'-biphenyl]-3-carboxamide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 18 | ~88% (representative) |
| 4 | 5-Bromo-2-furfural | N-Benzyl-5'-(2-formylfuryl)-[1,1'-biphenyl]-3-carboxamide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 7 | ~90% (representative)[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid derivative, such as this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., Toluene, Ethanol, and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water). To this suspension, add the palladium catalyst (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final biaryl product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the key steps in the synthesis and purification of biaryl compounds using this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura biaryl synthesis.
Signaling Pathway Inhibition by Biaryl Benzamides
Biaryl benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibacterial agents.[2][3][6]
Caption: Inhibition of bacterial cell division via FtsZ protein targeting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for Covalent Functionalization with 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile molecule utilized in bioconjugation and materials science. Its utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols. This property is particularly valuable for the targeted functionalization of biomolecules rich in these diol structures, such as glycoproteins, polysaccharides, and ribonucleic acids. The formation of a cyclic boronate ester is a key reaction that drives these conjugations. This reversible covalent bond is sensitive to pH, allowing for controlled association and dissociation, a feature that is highly advantageous in applications like drug delivery, biosensing, and affinity chromatography.
The interaction is particularly strong with sialic acids, which are often overexpressed on the surface of cancer cells, making this compound and similar derivatives promising candidates for targeted cancer therapies and diagnostics.[1][2] The benzylaminocarbonyl group can influence the molecule's solubility, steric hindrance, and potential for secondary interactions, which can be fine-tuned for specific applications.
Core Principles of Functionalization
The primary mechanism for the covalent functionalization with this compound is the formation of a boronate ester with a diol-containing molecule. This reaction is an equilibrium process that is influenced by pH, the concentration of reactants, and the pKa of the boronic acid.[3][4] The formation of the boronate ester is generally favored at pH values above the pKa of the boronic acid.[3] The resulting boronate ester can be dissociated by lowering the pH or by introducing a competing diol.
It is important to note that while the boronate ester bond is covalent, it is also reversible. This dynamic nature is a key feature of this functionalization method and should be considered in the design of experiments and applications. For applications requiring a more permanent linkage, further chemical modifications may be necessary.
Data Presentation
The efficiency of covalent functionalization with phenylboronic acid derivatives can be quantified in several ways, including the degree of labeling (DOL), binding constants, and enrichment recovery. Below are tables summarizing quantitative data from studies using phenylboronic acid derivatives for bioconjugation.
| Target Molecule | Phenylboronic Acid Derivative | Method | Degree of Labeling (PBA/protein) | Reference |
| Bovine Serum Albumin (BSA) | 3-Aminophenylboronic acid | EDC Coupling | 5, 10, 15 | [5] |
| Interaction | Phenylboronic Acid Derivative | Method | Conditional Stability Constant (K) at pH 7.4 | Reference |
| Phenylboronic acid - Sialic Acid | Phenylboronic acid | NMR Spectroscopy | 11.4 M⁻¹ | [2] |
| Phenylboronic acid - Glucose | Phenylboronic acid | Not specified | 1.71 M⁻¹ | [1] |
| Application | Phenylboronic Acid Derivative | Matrix | Enrichment Recovery | Selectivity (Target:BSA) | Sensitivity | Reference | | --- | --- | --- | --- | --- | --- | | N-linked Glycopeptide Enrichment | Phenylboronic acid-functionalized magnetic covalent organic frameworks | Magnetic COFs | ~93% ± 3% | 1:600 | 100 amol |[6] |
Experimental Protocols
Protocol 1: Covalent Functionalization of a Glycoprotein with this compound
This protocol describes a general method for the covalent functionalization of a glycoprotein with this compound via boronate ester formation.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Borate buffer, pH 8.5
-
Quenching Solution (optional): Sorbitol or fructose solution (1 M)
-
Purification column (e.g., size-exclusion chromatography, affinity chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of competing diols.
-
Boronic Acid Preparation: Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired final concentration. A molar excess of the boronic acid derivative over the glycoprotein is typically used.
-
Conjugation Reaction: Add the this compound solution to the glycoprotein solution. Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction progress can be monitored by techniques such as mass spectrometry to determine the degree of labeling.
-
Quenching (Optional): To stop the reaction, a quenching solution containing a high concentration of a competing diol like sorbitol or fructose can be added.
-
Purification: Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the resulting glycoprotein-boronic acid conjugate to determine the degree of labeling, purity, and integrity of the protein. This can be achieved using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Protocol 2: Immobilization of a Phenylboronic Acid-Functionalized Protein onto a Diol-Containing Surface
This protocol outlines the immobilization of a protein that has been functionalized with a phenylboronic acid derivative onto a surface containing diol groups.
Materials:
-
Phenylboronic acid-functionalized protein (prepared as in Protocol 1)
-
Diol-functionalized surface (e.g., diol-containing beads, slide, or sensor chip)
-
Binding Buffer: PBS, pH 7.4
-
Washing Buffer: PBS, pH 7.4
-
Elution Buffer: Glycine-HCl buffer, pH 2.5 or a buffer containing a high concentration of a competing diol (e.g., 1 M sorbitol)
Procedure:
-
Surface Preparation: Equilibrate the diol-functionalized surface with the binding buffer.
-
Immobilization: Dissolve the phenylboronic acid-functionalized protein in the binding buffer and apply it to the diol-functionalized surface. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the surface extensively with the washing buffer to remove any non-covalently bound protein.
-
Elution (for reversible immobilization): To release the immobilized protein, incubate the surface with the elution buffer. The acidic pH or the presence of a competing diol will disrupt the boronate ester linkage.
-
Analysis: Analyze the eluate to confirm the release of the functionalized protein. The surface can be regenerated for further use by washing with the binding buffer.
Visualizations
Caption: Workflow for glycoprotein functionalization.
Caption: Boronate ester formation and dissociation.
References
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-(N-Benzylaminocarbonyl)phenylboronic Acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Phenylboronic acids act as transition-state analog inhibitors of serine β-lactamases. The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser64 in E. coli AmpC). This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme. This interaction is typically reversible.
Potential Applications
-
Restoration of Antibiotic Efficacy: In combination with β-lactam antibiotics, 3-(N-Benzylaminocarbonyl)phenylboronic acid could potentially overcome resistance in bacteria that produce AmpC β-lactamases.
-
Research Tool: As a selective inhibitor, this compound can be used to study the role of AmpC β-lactamase in bacterial physiology and resistance mechanisms.
-
Drug Discovery Lead: The structure of this compound can serve as a scaffold for the design and synthesis of novel, more potent, and selective β-lactamase inhibitors.
Data Presentation
While specific inhibitory constants for this compound are not yet published, the following table summarizes the inhibitory activity of structurally related phenylboronic acid derivatives against AmpC β-lactamase, providing a benchmark for expected potency.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |
| Phenylboronic Acid Derivative (Lead 1) | Enterobacter cloacae P99 | 83 nM | [1] |
| Benzo[b]thiophene-2-boronic acid | E. coli AmpC | 27 nM | [3] |
| m-Aminophenylboronic acid | E. coli AmpC | Structure Complex | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against AmpC β-Lactamase
Objective: To determine the concentration of this compound required to inhibit 50% of AmpC β-lactamase activity.
Materials:
-
Purified AmpC β-lactamase
-
This compound
-
Nitrocefin (chromogenic substrate)
-
Phosphate Buffer (50 mM, pH 7.0)
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare Reagents:
-
Dissolve purified AmpC β-lactamase in phosphate buffer to a final concentration of 10 nM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in phosphate buffer to achieve a range of concentrations (e.g., 1 µM to 1 nM).
-
Prepare a 100 µM solution of nitrocefin in phosphate buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Include control wells with 20 µL of phosphate buffer (for 0% inhibition) and wells with a known potent AmpC inhibitor (positive control).
-
Add 160 µL of phosphate buffer to all wells.
-
Add 10 µL of the 10 nM AmpC β-lactamase solution to all wells except for the blank (add 10 µL of buffer instead).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate the Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding 10 µL of the 100 µM nitrocefin solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Characterization of Inhibition Kinetics (Determination of Ki)
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound against AmpC β-lactamase.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagents:
-
Prepare solutions of AmpC β-lactamase (e.g., 5 nM) and this compound at various fixed concentrations (e.g., 0 nM, 50 nM, 100 nM, 200 nM).
-
Prepare a range of nitrocefin concentrations (e.g., 10 µM to 200 µM).
-
-
Set up the Assay:
-
For each inhibitor concentration, perform a series of reactions with varying substrate concentrations.
-
In a microplate or cuvette, combine the phosphate buffer, a fixed concentration of the inhibitor, and the enzyme.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (nitrocefin).
-
-
Measure Reaction Velocities:
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial velocity (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the mode of inhibition and the Ki, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or use non-linear regression to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive).
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis. The Ki can be calculated from the change in the apparent Km.
-
Visualizations
Caption: AmpC β-Lactamase Induction Pathway in Gram-Negative Bacteria.
Caption: Experimental Workflow for Enzyme Inhibitor Screening and Characterization.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(N-Benzylaminocarbonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield of reactions involving 3-(N-Benzylaminocarbonyl)phenylboronic acid, a key reagent in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is most commonly employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents and functional materials.[1][2]
Q2: What are the main challenges when using this boronic acid in Suzuki-Miyaura couplings?
A2: The primary challenges include the potential for low yields due to the electron-withdrawing nature of the N-benzylaminocarbonyl substituent, which can deactivate the boronic acid towards transmetalation. Additionally, like many boronic acids, it is susceptible to protodeboronation, especially under basic aqueous conditions, which converts the boronic acid to an unreactive arene, thereby reducing the yield of the desired product.[3][4] Catalyst deactivation and homocoupling of the boronic acid are other potential side reactions.
Q3: How does the N-benzylaminocarbonyl group affect the reactivity of the boronic acid?
A3: The amide functionality is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower reaction rates and yields. However, the amide group is generally well-tolerated in Suzuki-Miyaura couplings, and with optimized conditions, high yields can be achieved.
Q4: Is this compound stable?
A4: While solid this compound is generally stable for storage, it can be prone to degradation in solution, particularly under the basic and often aqueous conditions used in Suzuki-Miyaura reactions. The primary degradation pathway is protodeboronation. To mitigate this, it is advisable to use the boronic acid reasonably fresh and to minimize prolonged exposure to harsh reaction conditions. For applications requiring high stability, converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can be beneficial.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Q5: My Suzuki-Miyaura reaction is giving a low yield. What should I check first?
A5: When troubleshooting a low-yield Suzuki-Miyaura coupling, it is best to systematically evaluate the key components of the reaction:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive and can oxidize. Using a fresh batch of catalyst and ligand is a good first step. Air-stable pre-catalysts can also improve reproducibility.[3]
-
Exclusion of Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[3] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Verify the purity of your this compound and the aryl halide coupling partner. Impurities can interfere with the catalytic cycle.
-
Base Strength and Solubility: The choice of base is critical. Ensure the base is strong enough to activate the boronic acid but not so strong that it promotes significant protodeboronation or degradation of your starting materials. The solubility of the base in the reaction solvent is also important for its effectiveness.
Q6: I suspect protodeboronation is the main cause of my low yield. How can I minimize it?
A6: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids. Here are some strategies to minimize it:
-
Use Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and bases can reduce the source of protons that lead to protodeboronation.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Shorter Reaction Times and Lower Temperatures: Monitor your reaction closely and work it up as soon as the starting material is consumed. Prolonged reaction times and high temperatures can increase the extent of protodeboronation.
-
Use a More Stable Boron Reagent: As mentioned in the FAQs, converting the boronic acid to a more stable derivative like a MIDA boronate can be an effective strategy. These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[4]
Q7: My reaction has stalled, and I see starting materials remaining. What could be the issue?
A7: Reaction stalling is often due to catalyst deactivation. The amide group in your boronic acid could potentially coordinate to the palladium center, inhibiting its catalytic activity. Consider the following:
-
Choice of Ligand: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can often stabilize the palladium catalyst and promote efficient turnover, preventing deactivation.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may help to drive the reaction to completion, although this should be a secondary optimization step after ligand and base screening.
Q8: I am observing a significant amount of homocoupled biaryl product from my boronic acid. How can I prevent this?
A8: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial. Additionally, some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of a representative Suzuki-Miyaura coupling reaction. While specific data for this compound is not available in the literature, these tables, based on similar electron-deficient systems, can guide your optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | 85 |
| 3 | Pd(PPh₃)₄ (3) | - | 70 |
| 4 | PdCl₂(dppf) (2) | - | 78 |
Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid derivative (1.2 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Effect of Base on Yield
| Entry | Base (2.0 equiv) | Yield (%) |
| 1 | K₂CO₃ | 75 |
| 2 | Cs₂CO₃ | 88 |
| 3 | K₃PO₄ | 82 |
| 4 | NaHCO₃ | 45 |
Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid derivative (1.2 equiv), Pd₂(dba)₃/XPhos (1/3 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.
Table 3: Effect of Solvent on Yield
| Entry | Solvent (v/v) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | 85 |
| 2 | Toluene/H₂O (4:1) | 78 |
| 3 | DMF | 72 |
| 4 | THF/H₂O (4:1) | 80 |
Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid derivative (1.2 equiv), Pd₂(dba)₃/XPhos (1/3 mol%), Cs₂CO₃ (2.0 equiv), 90 °C, 12 h.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling of Amides via Palladium‐Catalyzed C–N Cleavage of N‐Acylsaccharins | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 3-(N-Benzylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Benzylaminocarbonyl)phenylboronic acid, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the recommended solvents?
A1: this compound is expected to have low solubility in water. For aqueous buffers, it is highly recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into the aqueous medium.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.
-
Use a Co-solvent: Incorporating a co-solvent in your final aqueous solution can increase the solubility of your compound. Ethanol or polyethylene glycol (PEG) are common choices that are often well-tolerated in biological assays.
-
pH Adjustment: The boronic acid moiety is weakly acidic. Increasing the pH of the aqueous buffer to a value above the pKa of the boronic acid group can significantly increase solubility by forming the more soluble boronate salt. A pH of 7.4 or higher is often effective. However, ensure the pH is compatible with your experimental system.
-
Gentle Heating: Briefly warming the solution in a water bath (e.g., to 37°C) can aid in dissolution. However, be cautious of potential compound degradation with prolonged heating.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Q3: What is the expected solubility of this compound in common organic solvents?
Q4: Can I expect the solubility to be pH-dependent?
A4: Yes, the solubility of this compound is expected to be pH-dependent due to the presence of the boronic acid group. In aqueous solutions, boronic acids exist in equilibrium between the neutral, less soluble form and the ionized, more soluble boronate form. Increasing the pH will shift the equilibrium towards the boronate form, thereby increasing solubility. The pKa of the boronic acid group in phenylboronic acid is approximately 8.8, and electron-withdrawing substituents can lower this value.
Q5: Are there any stability concerns I should be aware of when preparing solutions?
A5: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which may have different solubility characteristics. It is recommended to use freshly prepared solutions for experiments. If storing stock solutions, keep them in a tightly sealed container at a low temperature (e.g., -20°C) to minimize solvent evaporation and potential degradation.
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not available in published literature. The table below provides solubility data for structurally related compounds to serve as a qualitative guide. Researchers are encouraged to determine the solubility of this compound in their specific solvent systems using the experimental protocols provided in the following section.
| Compound | Solvent | Temperature (°C) | Solubility |
| Phenylboronic Acid | Water | 20 | ~1.9 g/100 g[2] |
| 3-Carboxyphenylboronic Acid | Water | 20 | 0.13 g/100 g[3] |
| Benzamide | Methanol | 25 | High |
| Benzamide | Ethanol | 25 | High[1] |
| Benzamide | Acetone | 25 | High[1] |
| Benzamide | Water | 25 | 13.5 g/L[4] |
| Benzyl Alcohol | Water | 20 | 4.29 g/100 mL |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering through a syringe filter.
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
Materials:
-
Stock solution of this compound of known concentration
-
Solvent used for solubility determination
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of the compound in the solvent of interest by serial dilution from the stock solution. The concentration range should bracket the expected solubility.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the saturated solution obtained from the shake-flask experiment (Protocol 1), diluting if necessary to fall within the linear range of the calibration curve.
-
Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: Optimization of Suzuki Coupling for 3-(N-Benzylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing 3-(N-Benzylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: When encountering low to no yield, several key parameters should be systematically evaluated:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base Selection: The choice and amount of base are critical. The amide proton on your boronic acid is acidic and will consume one equivalent of the base. Ensure you are using a sufficient excess of a suitable base. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2][3]
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective.[4][5] The water is essential for the activation of the boronic acid with the base.
Q2: I am observing significant amounts of a homocoupling byproduct from my this compound. What is the likely cause and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is typically promoted by the presence of oxygen.[1][6] To minimize this, ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere throughout the experiment. Switching to a different palladium precatalyst or ligand system can also sometimes reduce the propensity for homocoupling.
Q3: Can the amide functional group in this compound interfere with the Suzuki coupling reaction?
A3: Yes, the amide group can potentially interfere with the reaction. The amide N-H proton is acidic and will react with the base. It is essential to use a sufficient excess of base to account for this. Additionally, the carboxylate-like nature of the deprotonated amide might coordinate to the palladium center and influence the catalytic activity, similar to issues observed with carboxylic acids.[3] Careful selection of the base and reaction conditions is key to mitigating these effects.
Q4: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?
A4: A good starting point for optimizing the reaction would be to use a common catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf), with a base such as K₂CO₃ or K₃PO₄, in a solvent system like dioxane/water or toluene/water. The reaction temperature can be initially set to 80-100 °C.[2][4] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of Suzuki coupling with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | Inactive catalyst. | Use a fresh batch of catalyst. Consider air-stable precatalysts like XPhos Pd G3.[1] |
| Insufficiently degassed solvents. | Degas solvents thoroughly by sparging with an inert gas (Ar or N₂) or by the freeze-pump-thaw method.[1][5] | |
| Inappropriate base or insufficient amount. | Screen different inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃, CsF).[2][3] Ensure at least 2-3 equivalents of base are used to account for the acidic amide proton. | |
| Poor solubility of reagents. | Try alternative solvent systems such as DMF/water, THF/water, or add a co-solvent like ethanol.[7] | |
| Low reaction temperature. | Gradually increase the reaction temperature, for example, up to 110 °C.[1][2] | |
| Formation of significant homocoupling byproduct | Presence of oxygen. | Improve degassing procedures and ensure a tight seal on the reaction vessel.[1][6] |
| Catalyst system prone to homocoupling. | Experiment with different palladium sources and ligands. For instance, bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. | |
| Protodeboronation of the boronic acid | Harsh reaction conditions (high temperature or prolonged reaction time). | Try to lower the reaction temperature or shorten the reaction time. Monitor the reaction progress closely. |
| Presence of excess water or protic solvents. | While some water is necessary, excessive amounts can promote protodeboronation. Optimize the organic solvent to water ratio. | |
| Unstable boronic acid. | Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt if protodeboronation is a persistent issue. | |
| Decomposition of starting materials or product | Reaction temperature is too high. | Lower the reaction temperature and monitor for improvement. |
| Incompatible functional groups on the coupling partner. | Ensure the aryl halide coupling partner does not have functional groups that are sensitive to the reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Screening Conditions
-
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
-
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: For Challenging Substrates using a Buchwald Precatalyst
-
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Buchwald precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, Buchwald precatalyst, and base to a dry reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for a failing Suzuki coupling reaction.
References
Preventing decomposition of 3-(N-Benzylaminocarbonyl)phenylboronic acid during reactions
Welcome to the technical support center for 3-(N-Benzylaminocarbonyl)phenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The primary decomposition pathway for this compound, like many arylboronic acids, is protodeboronation. This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-benzylbenzamide as a byproduct. This process is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[1] Oxidative degradation can also occur, particularly in the presence of oxidizing agents or under aerobic conditions at high temperatures.
Q2: How does the 3-(N-Benzylaminocarbonyl) substituent affect the stability of the phenylboronic acid?
A2: The N-Benzylaminocarbonyl group at the meta-position is an electron-withdrawing group. Electron-withdrawing substituents can increase the Lewis acidity of the boronic acid, which may influence its reactivity and stability.[2][3] While this can be beneficial for certain reactions, it can also make the boronic acid more susceptible to nucleophilic attack, including by hydroxide ions, which can facilitate protodeboronation under basic conditions.[1]
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: I am observing the formation of N-benzylbenzamide in my reaction. What is the likely cause and how can I prevent it?
A4: The formation of N-benzylbenzamide is a strong indicator of protodeboronation. This unwanted side reaction is often promoted by:
-
High pH: The use of strong bases can accelerate protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.
-
Presence of Water: Water can act as a proton source for protodeboronation.
To mitigate this, consider the following strategies:
-
Use of Milder Bases: Employ weaker bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Lower Reaction Temperature: If feasible for your reaction, reducing the temperature can decrease the rate of protodeboronation.
-
Anhydrous Conditions: Ensure that your solvents and reagents are anhydrous.
-
Protection of the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, prior to the reaction.
Q5: Should I be concerned about the amide functionality in this compound interfering with my reaction?
A5: The amide group is generally stable under many reaction conditions. However, under strongly acidic or basic conditions, particularly at high temperatures, hydrolysis of the amide bond can occur. It is important to consider the compatibility of all functional groups in your substrate with the chosen reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low conversion of starting materials.
-
Significant formation of N-benzylbenzamide (protodeboronation byproduct).
-
Formation of homocoupled products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of the Boronic Acid | 1. Optimize the Base: Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃). 2. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. 4. Protect the Boronic Acid: Convert the boronic acid to its pinacol or MIDA ester derivative. These esters are more stable and release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[4] |
| Catalyst Inactivation | 1. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can oxidize the Pd(0) catalyst. 2. Use a Robust Catalyst System: Employ pre-catalysts or ligands that are more resistant to deactivation. 3. Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. |
| Poor Solubility | 1. Solvent Screening: Test different solvent systems to ensure all reactants are sufficiently soluble. 2. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can improve reaction rates. |
Experimental Protocols
Protocol 1: Stability Testing of this compound via HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Buffers of varying pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into separate vials. To each vial, add the desired stressor (e.g., acidic buffer, basic buffer, oxidizing agent like H₂O₂). Prepare a control sample with only the solvent.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
HPLC Analysis: At each time point, withdraw a sample from each vial, dilute if necessary, and inject it into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask, add this compound, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Decomposition of a Substituted Phenylboronic Acid at 60°C
This table provides example data for the decomposition of a hypothetical substituted phenylboronic acid to illustrate the impact of pH on stability. Actual rates for this compound may vary.
| pH | % Decomposition after 24h | % Decomposition after 48h | % Decomposition after 72h |
| 2.0 | < 1% | 1.5% | 2.5% |
| 7.0 | 2.5% | 5.0% | 8.0% |
| 10.0 | 15% | 28% | 45% |
Table 2: Comparison of Bases in a Suzuki-Miyaura Coupling Reaction
This table illustrates the potential effect of different bases on the yield of a Suzuki-Miyaura coupling reaction, highlighting the impact on protodeboronation. Data is representative for a reaction prone to boronic acid decomposition.
| Base | Yield of Coupled Product (%) | Yield of Protodeboronation Byproduct (%) |
| NaOH | 45% | 50% |
| K₂CO₃ | 75% | 20% |
| K₃PO₄ | 85% | 10% |
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
References
Technical Support Center: 3-(N-Benzylaminocarbonyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(N-Benzylaminocarbonyl)phenylboronic acid in their synthetic endeavors. The following information is designed to address common challenges and provide actionable solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound is primarily employed as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also a suitable substrate for copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-heteroatom bonds (C-N, C-O). These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Q2: How should I store this compound to ensure its stability?
A2: Like many boronic acids, this compound is susceptible to dehydration to form a cyclic trimer (boroxine) and can be sensitive to air and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C). For short-term use, storage in a desiccator at room temperature is acceptable.
Q3: My reaction with this compound is giving a low yield. What are the potential causes?
A3: Low yields in reactions involving this compound can stem from several factors. Key areas to investigate include:
-
Catalyst Deactivation: The palladium or copper catalyst may be inactive or poisoned.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.
-
Protodeboronation: The C-B bond can be cleaved, leading to the formation of N-benzylbenzamide as a byproduct.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system.
-
Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote side reactions.
Q4: I am observing a significant amount of N-benzylbenzamide in my crude reaction mixture. What is this byproduct and how can I minimize its formation?
A4: The presence of N-benzylbenzamide indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] To minimize this:
-
Use Anhydrous Solvents: Water can be a proton source for this side reaction.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases.[1]
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.
-
Use a More Active Catalyst: A highly efficient catalyst can promote the desired cross-coupling at a faster rate than protodeboronation.
Q5: How can I purify the final product from unreacted this compound and other boron-containing byproducts?
A5: Purification can often be achieved through standard techniques. Unreacted boronic acid can typically be removed by performing a basic aqueous wash (e.g., with 1M NaOH or Na₂CO₃). The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.[2] If the product is not base-sensitive, this is an effective method. For compounds with similar polarities, column chromatography on silica gel is a common approach. If separation is challenging, consider using a different solvent system or a different stationary phase like alumina.[2]
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure ligands are stored under an inert atmosphere to prevent oxidation. - Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more robust pre-catalyst. |
| Inappropriate Base | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases). The optimal base is highly dependent on the substrates. |
| Incorrect Solvent System | - Ensure solvents are anhydrous and properly degassed. - Common solvents include dioxane, THF, and toluene, often with a small, controlled amount of water. The N-Benzylaminocarbonyl group may affect solubility, so a solvent screen might be necessary. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Many Suzuki couplings require heating to proceed at a reasonable rate. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction vessel. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategies |
| N-benzylbenzamide (Protodeboronation) | - Presence of excess water or other proton sources. - Harsh reaction conditions (high temperature, strong base).[1] | - Use anhydrous solvents and reagents. - Employ milder bases (e.g., K₂CO₃, KF). - Lower the reaction temperature. - Use a more stable boronic acid derivative if possible (e.g., pinacol ester). |
| Homocoupled Biaryl of Boronic Acid | - Presence of oxygen. - Inefficient reduction of a Pd(II) pre-catalyst to the active Pd(0) species. | - Rigorously deoxygenate the reaction mixture. - Use a Pd(0) catalyst source directly. |
| Homocoupled Aryl Halide | - Inefficient oxidative addition or transmetalation. | - Screen different palladium ligands, particularly electron-rich and bulky phosphine ligands. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove unreacted boronic acid, a wash with a mild aqueous base can be performed.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
-
Reaction Setup: In a flask open to the air, combine this compound (1.5 equivalents), the amine or alcohol (1.0 equivalent), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation
| Entry | Aryl Halide/Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Solubility Profile (Qualitative, based on analogous compounds)
The N-Benzylaminocarbonyl group is expected to increase the polarity of the molecule compared to unsubstituted phenylboronic acid.
| Solvent | Expected Solubility | Notes |
| Ethers (THF, Dioxane) | Good | Commonly used for Suzuki reactions. |
| Aromatic Hydrocarbons (Toluene) | Moderate | Often requires heating to achieve good solubility. |
| Chlorinated Solvents (DCM, Chloroform) | Good | Suitable for Chan-Lam couplings. |
| Alcohols (Methanol, Ethanol) | Moderate to Good | May participate in transesterification with the boronic acid. |
| Water | Low | The amide group may slightly increase aqueous solubility compared to phenylboronic acid, but it is still expected to be low.[3][4] |
| Aprotic Polar Solvents (DMF, DMSO) | Good | Use with caution as they can be difficult to remove and may interfere with some catalytic cycles. |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Enhancing the stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid in solution
Welcome to the technical support center for 3-(N-Benzylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific stability data for this compound is not extensively published, based on the known chemistry of arylboronic acids, the two primary degradation pathways are oxidative deboronation and protodeboronation.[1][2]
-
Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by reactive oxygen species (ROS), leading to the formation of the corresponding phenol (3-(N-Benzylaminocarbonyl)phenol) and boric acid.[1][3] This pathway can be significant, especially in the presence of oxidizing agents or under conditions that generate ROS.[4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield N-benzylbenzamide.[2] This degradation is often catalyzed by acidic or basic conditions.[2][5]
Q2: My this compound appears to be degrading in my aqueous buffer. What are the likely causes?
A2: Degradation in aqueous buffers is a common issue for boronic acids. The likely causes include:
-
pH of the Solution: Boronic acids are generally most stable at a neutral pH.[5] Both acidic and basic conditions can accelerate protodeboronation.[2][5]
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents or dissolved oxygen can promote oxidative degradation.[4]
-
Elevated Temperature: Higher temperatures can increase the rate of both oxidative and protodeboronation pathways.[2]
-
Presence of Water: Water can participate in the hydrolysis of the boronic acid, although this is often reversible. However, prolonged exposure to aqueous environments, especially under non-ideal pH or temperature, can facilitate irreversible degradation.
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: Several strategies can be employed to enhance stability:
-
pH Control: Maintain the pH of your solution as close to neutral as possible.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to mitigate oxidative degradation. However, it's important to note that in some specific cases, certain additives might have unexpected effects.[4]
-
Inert Atmosphere: Storing solutions under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen and reduce oxidative degradation.[5]
-
Temperature Control: Store solutions at low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[5] For long-term storage in solution, -80°C is often recommended.[5]
-
Formation of Boronate Esters: Converting the boronic acid to a more stable boronate ester, for example, by reacting it with a diol like pinacol, can protect it from degradation.[1][2] These esters are often more stable to hydrolysis and oxidation.
-
Minimize Time in Solution: Prepare solutions of this compound fresh whenever possible and minimize the time they are kept in solution before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in a Suzuki-Miyaura coupling reaction. | Degradation of the boronic acid under basic reaction conditions. | - Use a milder base (e.g., potassium carbonate instead of sodium hydroxide).- Lower the reaction temperature.- Decrease the reaction time by monitoring the reaction closely.- Consider converting the boronic acid to a more stable pinacol ester for the reaction.[2] |
| Inconsistent results between experimental runs. | Variability in the quality or stability of the boronic acid stock solution. | - Prepare fresh stock solutions for each experiment.- Store stock solutions under an inert atmosphere and at low temperatures.- Routinely check the purity of the stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis of the reaction mixture. | Degradation of the starting material. | - Characterize the degradation products by techniques like LC-MS to identify the degradation pathway.- Based on the identified products (e.g., the corresponding phenol or the deboronated amide), implement strategies to mitigate that specific pathway (e.g., antioxidants for oxidation, pH control for protodeboronation). |
| Difficulty in dissolving the compound in aqueous buffers. | Boronic acids can have limited aqueous solubility, and prolonged exposure to certain conditions to aid dissolution might cause degradation. | - Prepare a concentrated stock solution in an organic solvent like DMSO or methanol and then dilute it into the aqueous buffer.- Be mindful that some organic solvents can also affect stability over time. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To quantify the degradation of this compound over time at different pH values and temperatures.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers of various pH (e.g., phosphate buffers for pH 5, 7, and 9)
-
HPLC system with a UV detector
-
A reverse-phase C18 column is a common starting point.[5]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Preparation of Test Solutions: Aliquot the stock solution into separate vials and dilute with the different pH buffers to a final desired concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the test solutions at different temperatures (e.g., room temperature and 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis: Inject the aliquots into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. To minimize on-column hydrolysis, using a mobile phase without a pH modifier has been shown to be effective for some boronate esters.[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation:
The results can be summarized in a table to compare the stability under different conditions.
| pH | Temperature (°C) | % Remaining after 24h |
| 5 | Room Temperature | |
| 5 | 40 | |
| 7 | Room Temperature | |
| 7 | 40 | |
| 9 | Room Temperature | |
| 9 | 40 |
Note: This table should be populated with your experimental data.
Visualizations
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: 3-(N-Benzylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura Coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(N-Benzylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is designed to help you anticipate and mitigate potential side reactions, thereby improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields of my desired biaryl product. What are the potential side reactions causing this?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several side reactions. The most common culprits are protodeboronation, homocoupling of the boronic acid, and potential degradation of the starting material under the reaction conditions.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by high temperatures, strong bases, and the presence of water in the reaction mixture.[1][2]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl product derived from the boronic acid (a dimer of this compound). It is often catalyzed by the palladium catalyst, especially at high catalyst loadings or when the oxidative addition of the aryl halide is slow.
-
Amide Bond Instability: While generally stable, the amide bond in your molecule could be susceptible to cleavage under harsh reaction conditions (e.g., very high temperatures or extremely strong bases), although this is less common with robust secondary amides like the N-benzylamide. Some advanced palladium catalysts are specifically designed to cleave amide bonds, so catalyst selection is crucial.[3][4][5][6]
Q2: How can I minimize protodeboronation of my boronic acid?
A2: To minimize protodeboronation, consider the following adjustments to your experimental protocol:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The presence of water can facilitate the cleavage of the C-B bond.
-
Optimize the Base: Use the mildest base that still effectively promotes the reaction. Inorganic bases in a biphasic medium can sometimes limit the accumulation of unreactive boronate species that can be prone to decomposition.[2] Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate protodeboronation.
-
Use Boronic Esters: Consider converting the boronic acid to a boronic ester, such as a pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[7][8]
Q3: What are the best practices to avoid homocoupling of this compound?
A3: Homocoupling can be suppressed by carefully controlling the reaction parameters:
-
Optimize Catalyst Loading: Use the lowest effective concentration of the palladium catalyst. Higher catalyst concentrations can increase the rate of homocoupling.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the extent of homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling reaction.
Q4: Is the N-benzylamide group stable under typical Suzuki coupling conditions?
A4: The N-benzylamide group is generally robust and stable under standard Suzuki-Miyaura coupling conditions. However, it is important to be mindful of the following:
-
Avoid Extremely Harsh Conditions: Very high temperatures and highly concentrated, strong bases should be avoided to prevent any potential hydrolysis or other degradation of the amide functionality.
-
Catalyst Choice: Be aware that certain specialized palladium catalysts and reaction conditions are designed to activate and cleave C-N bonds in amides.[3][4][5][6][9] For standard Suzuki coupling, use conventional palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) that are not known for amide activation.
Troubleshooting Guide: Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Protodeboronation | Use anhydrous conditions, optimize base and temperature, consider using a boronic ester. |
| Homocoupling | Optimize catalyst loading, select appropriate ligands, consider slow addition of the boronic acid. | |
| Amide Bond Cleavage | Avoid harsh conditions (high temp., strong base), use standard Pd catalysts. | |
| Formation of Benzamide | Protodeboronation | See solutions for protodeboronation. |
| Formation of Biphenyl Dimer | Homocoupling | See solutions for homocoupling. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Reagents:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Protocol to Minimize Side Reactions
This protocol incorporates modifications to minimize protodeboronation and homocoupling.
Reagents:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound pinacol ester, and the base.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) and monitor the reaction progress.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired Suzuki-Miyaura coupling pathway and common side reactions.
The following workflow provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing catalyst loading for 3-(N-Benzylaminocarbonyl)phenylboronic acid cross-coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalyst loading in 3-(N-Benzylaminocarbonyl)phenylboronic acid cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a Suzuki-Miyaura cross-coupling reaction?
A1: For many Suzuki-Miyaura reactions, palladium catalyst loading can range from as low as 0.000001 mol% to 2.5 mol%.[1][2] A common starting point for optimization is often in the range of 0.5 to 2.5 mol%.[2] However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system used.[3] For challenging couplings, such as those involving aryl chlorides, higher catalyst loading may be necessary.[4][5]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading directly impacts reaction rate, yield, and cost. While higher catalyst loading can lead to faster reactions and higher yields, it also increases the cost and the amount of residual palladium in the product, which can be problematic in pharmaceutical applications. Conversely, very low catalyst loadings can lead to incomplete conversion or slower reaction times.[1][6] Interestingly, some studies have shown that increasing the catalyst amount beyond a certain point can lead to a decrease in yield, possibly due to the formation of palladium nanoparticles that can participate in side reactions.[7]
Q3: What are the most common side reactions in Suzuki-Miyaura cross-coupling, and how can they be minimized?
A3: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a major side reaction, especially with electron-deficient arylboronic acids.[3][4] It can be minimized by using anhydrous conditions, choosing a milder base (e.g., K₃PO₄, KF, or Cs₂CO₃), using shorter reaction times, and lower temperatures.[4] Converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate can also help.[3][4]
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of boronic acids can be promoted by the presence of oxygen.[8][9] Thoroughly degassing the reaction mixture and using a fresh, active Pd(0) source or an efficient precatalyst can reduce homocoupling.[3][8]
Q4: How do I choose the right ligand for my reaction?
A4: Ligand choice is crucial for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium catalyst and modulates its reactivity.[8]
-
Electron-rich ligands (e.g., alkylphosphines, NHC ligands like IPr) promote the oxidative addition step, which is particularly important for less reactive aryl chlorides.[3][8]
-
Bulky ligands (e.g., SPhos, XPhos) can promote the final reductive elimination step to release the product.[3][8] Screening a variety of ligands is often necessary to find the optimal one for a specific substrate combination.[8]
Q5: What is the role of the base in the Suzuki-Miyaura reaction?
A5: The base plays multiple critical roles in the catalytic cycle. It activates the boronic acid, facilitating transmetalation, and can also influence the rate of reductive elimination.[10][11][12] The choice of base is highly dependent on the substrates and solvent.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[8][11] The effectiveness of a base can be significantly influenced by the solvent system.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium catalyst may have degraded, or the Pd(II) precatalyst was not efficiently reduced to the active Pd(0) state.[3][4] | * Use a fresh, high-quality catalyst and ensure proper storage under an inert atmosphere.[4] \n* Consider using a more active precatalyst or a Pd(0) source.[3] |
| Poor Reagent Quality: The boronic acid, aryl halide, or solvent may be impure or degraded.[4] | * Use fresh, high-purity reagents. \n* Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[4] | |
| Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base and solvent may not be optimal. | * Increase the reaction temperature, but be aware that this can also increase the rate of side reactions.[3] \n* Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene).[3][8] | |
| Protodeboronation: The boronic acid is being consumed by a side reaction.[4] | * Switch to a milder base.[4] \n* Use anhydrous conditions.[4] \n* Consider converting the boronic acid to a more stable pinacol ester.[3][4] | |
| Incomplete Conversion | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. | * Incrementally increase the catalyst loading. |
| Low Reactivity of Aryl Halide: The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl.[4] Aryl chlorides are particularly challenging. | * For aryl chlorides, use a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[3][4] | |
| Formation of Byproducts | Homocoupling: The presence of oxygen or issues with the catalyst can lead to the formation of biaryl products from the coupling of two boronic acids or two aryl halides.[8][9] | * Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., argon or nitrogen).[3] \n* Use a fresh, active catalyst.[3] |
| Decomposition: The starting materials or product may be degrading under the reaction conditions. | * Lower the reaction temperature.[3] \n* Reduce the reaction time by using a more active catalyst or a higher catalyst loading. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization
This is a generalized procedure and should be optimized for the specific aryl halide being coupled with this compound.
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.[14]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[14] Then, add the palladium catalyst/ligand system at the desired loading (e.g., starting with 1 mol %).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3] The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data Summary
The following tables provide representative data on how different parameters can influence the yield of a Suzuki-Miyaura cross-coupling reaction. Note that these are generalized examples and actual results will vary based on the specific substrates and conditions.
Table 1: Effect of Palladium Catalyst Loading on Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 12 | 65 |
| 1.0 | 8 | 85 |
| 1.5 | 6 | 92 |
| 2.0 | 6 | 93 |
| 2.5 | 6 | 90 |
Data is illustrative and based on general trends observed in Suzuki-Miyaura reactions.
Table 2: Screening of Different Bases and Solvents
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 88 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 95 |
| K₃PO₄ | Toluene | 110 | 92 |
| NaOH | Methanol/H₂O (3:2) | 80 | 96[13] |
Data is illustrative and based on general trends observed in Suzuki-Miyaura reactions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Reactions Involving 3-(N-Benzylaminocarbonyl)phenylboronic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of boronic acid-related byproducts from reactions utilizing 3-(N-Benzylaminocarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound?
A1: The most common byproducts are unreacted starting boronic acid, boroxines (cyclic anhydrides formed from the dehydration of three boronic acid molecules), and protodeboronation products, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Homocoupling of the boronic acid can also occur, leading to the formation of a biaryl impurity.
Q2: What are the primary strategies for removing these byproducts?
A2: The main strategies for removing boronic acid byproducts include:
-
Aqueous Extraction: Utilizing a basic aqueous wash to convert the acidic boronic acid into a water-soluble boronate salt.
-
Solid-Phase Extraction (SPE) with Scavenger Resins: Employing resins with functional groups that selectively bind to boronic acids.
-
Chromatography: Using techniques like reverse-phase HPLC or modified normal-phase chromatography.
-
Derivatization/Filtration: Converting the boronic acid into a crystalline derivative that can be easily filtered off.
Q3: Can the amide group in this compound be affected by the purification conditions?
A3: Yes, the amide bond is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, the choice of purification method and the conditions used should be carefully considered to maintain the integrity of the target molecule. Mild bases and controlled temperatures are recommended for aqueous extractions.
Q4: What are scavenger resins and how do they work?
A4: Scavenger resins are solid supports functionalized with chemical groups that have a high affinity for specific molecules. For boronic acids, resins containing diol or diethanolamine (DEAM) functionalities are particularly effective.[1] The crude reaction mixture is stirred with the resin, which captures the boronic acid. The purified product is then recovered by simple filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting boronic acid after aqueous extraction. | 1. The pH of the aqueous wash was not high enough to fully deprotonate the boronic acid. 2. An insufficient number of washes were performed. 3. The organic solvent has some miscibility with water, leading to incomplete phase separation. | 1. Ensure the pH of the basic solution is greater than 10. Use a pH meter or pH paper to verify. 2. Perform at least three washes with the basic solution. 3. Use a brine wash after the basic extractions to improve phase separation. |
| Low product yield after basic aqueous extraction. | The amide bond in the product or starting material may have been hydrolyzed under the basic conditions. | 1. Use a milder base such as sodium bicarbonate or potassium carbonate. 2. Perform the extraction at a lower temperature (e.g., 0-5 °C). 3. Reduce the exposure time to the basic solution. 4. Consider an alternative purification method like scavenger resins. |
| Product streaks during silica gel chromatography. | Boronic acids are polar and can interact strongly with silica gel, leading to poor separation. | 1. Switch to a more polar eluent system, such as dichloromethane/methanol. 2. Consider using reverse-phase (C18) chromatography. 3. Impregnate the silica gel with boric acid to reduce strong interactions with the boronic acid impurities.[2] |
| A white precipitate forms during workup or storage. | This is likely the formation of boroxine, the cyclic anhydride of the boronic acid. | 1. Add a small amount of water to the reaction mixture or during workup to shift the equilibrium back to the boronic acid. 2. If the product is stable, recrystallization from an aqueous solvent system can hydrolyze the boroxine. |
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative comparison of common purification methods for the removal of boronic acid byproducts. The efficiency can vary depending on the specific reaction conditions and the properties of the desired product.
| Purification Method | Selectivity for Boronic Acid | Potential for Product Loss | Scalability | Key Considerations |
| Basic Aqueous Extraction | Moderate | High (if product is base-sensitive or has some water solubility) | Excellent | Risk of amide hydrolysis. Requires product to be stable to base and insoluble in water. |
| Scavenger Resins (SPE) | High | Low | Good | Higher cost of reagents. Optimal resin and conditions may need to be screened. |
| Silica Gel Chromatography | Low to Moderate | Moderate (due to potential for streaking and co-elution) | Good | Often requires method development to achieve good separation. |
| Reverse-Phase Chromatography | High | Low | Moderate | Requires specialized equipment (HPLC). |
| Derivatization/Filtration | High | Low | Good | Requires an additional reaction step and subsequent removal of the derivatizing agent. |
Experimental Protocols
Protocol 1: Basic Aqueous Extraction
This method is suitable for products that are stable under mild basic conditions and are soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash three times. This will convert the acidic this compound into its more water-soluble sodium salt.
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Solid-Phase Extraction with a Scavenger Resin
This method is ideal for base-sensitive compounds or when aqueous extractions are not effective.
-
Resin Selection: Choose a boronic acid scavenger resin, such as SiliaBond Diol or Diethanolamine (DEAM).
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid) to the solution.
-
Agitation: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the organic solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflows for boronic acid byproduct removal.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted reactivity of 3-(N-Benzylaminocarbonyl)phenylboronic acid with other representative boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Due to the absence of direct quantitative kinetic studies for this compound in publicly available literature, this document outlines a comprehensive experimental protocol to generate the necessary comparative data. The discussion is supported by established principles of organic chemistry and data from related substituted phenylboronic acids.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of the boronic acid is a critical parameter that significantly influences reaction rates and yields. Understanding the relative reactivity of different boronic acids is paramount for reaction optimization and the efficient synthesis of complex molecules in drug discovery and development.
Factors Influencing the Reactivity of Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors predominantly influence the rate-determining transmetalation step.
-
Electronic Effects: The N-benzylaminocarbonyl group at the meta position is considered to be an electron-withdrawing group due to the amide functionality. Electron-withdrawing groups can decrease the electron density on the phenyl ring, which may slow down the transmetalation step of the Suzuki-Miyaura reaction.[2] Conversely, electron-donating groups are known to generally increase the rate of transmetalation.[2]
-
Steric Effects: Substituents in the ortho position can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the reaction. The meta-position of the N-benzylaminocarbonyl group in the target molecule is expected to have a minimal steric impact on the reaction rate.
Based on these principles, it is hypothesized that this compound will exhibit lower reactivity compared to unsubstituted phenylboronic acid and phenylboronic acids bearing electron-donating substituents. Its reactivity is anticipated to be more comparable to that of other phenylboronic acids with electron-withdrawing groups.
Quantitative Performance Comparison
To provide a quantitative comparison, a standardized Suzuki-Miyaura cross-coupling reaction is proposed. The following table is structured to present the data that would be generated from the experimental protocol detailed below. This will allow for a direct comparison of the reactivity of this compound with other boronic acids under identical conditions.
| Boronic Acid | Substituent Nature | Initial Reaction Rate (M/s) | Yield at 1h (%) | Apparent Rate Constant (k, s⁻¹) |
| Phenylboronic Acid | Unsubstituted | Data to be generated | Data to be generated | Data to be generated |
| 4-Methoxyphenylboronic Acid | Electron-Donating (CH₃O) | Data to be generated | Data to be generated | Data to be generated |
| This compound | Electron-Withdrawing (CONHCH₂Ph) | Data to be generated | Data to be generated | Data to be generated |
| 4-Cyanophenylboronic Acid | Electron-Withdrawing (CN) | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
A detailed methodology is crucial for reproducible experimental results. The following protocol describes a kinetic study to compare the reactivity of this compound and other boronic acids in a Suzuki-Miyaura reaction.
Kinetic Study of Suzuki-Miyaura Cross-Coupling Reaction
Objective: To determine the initial reaction rates and apparent rate constants for the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide.
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids:
-
Phenylboronic Acid
-
4-Methoxyphenylboronic Acid
-
This compound
-
4-Cyanophenylboronic Acid
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Internal Standard: Dodecane (for GC analysis) or a suitable non-reactive compound for HPLC analysis.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reaction vials with magnetic stir bars.
-
Constant temperature heating block or oil bath.
Procedure:
-
Reaction Setup: In a series of reaction vials, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL) to each vial, followed by the addition of the palladium catalyst (1 mol%).
-
Reaction Initiation and Monitoring: Place the vials in the preheated heating block at 80°C and start vigorous stirring. At specified time intervals (e.g., 0, 5, 10, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the withdrawn aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica gel to remove the catalyst and base.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 4-bromoanisole and the formed biaryl product relative to the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time for each boronic acid.
-
The initial reaction rate can be determined from the initial slope of this plot.
-
Assuming pseudo-first-order kinetics with respect to the aryl halide, the apparent rate constant (k) can be calculated by plotting ln([Aryl Halide]t/[Aryl Halide]₀) versus time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to HPLC Purity Validation of 3-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-(N-Benzylaminocarbonyl)phenylboronic acid. Objective comparisons and supporting data are presented to aid in selecting the most appropriate method for your research and development needs.
Introduction
This compound is a vital building block in organic synthesis, particularly in the development of novel therapeutics and chemical sensors. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry.[1] This guide details a standard HPLC method for this compound and compares its performance with alternative analytical methodologies.
Boronic acids and their derivatives, such as pinacol esters, can present analytical challenges due to their reactivity and potential for degradation. For instance, pinacolboronate esters are susceptible to hydrolysis, forming the corresponding boronic acid, which can complicate analysis by gas chromatography (GC) or normal-phase HPLC.[2] Reversed-phase HPLC often requires specific conditions to achieve stable and reproducible results.[2]
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is the most common approach for the purity analysis of non-volatile organic molecules like this compound. A well-developed HPLC method can effectively separate the main component from its potential impurities.
Potential Impurities
Common impurities in this compound may include:
-
Boroxine: A cyclic anhydride formed from the dehydration of three boronic acid molecules. Differentiating between the boronic acid and its boroxine can be challenging with aqueous-based HPLC.[3]
-
3-Boronobenzoic acid and Benzylamine: Formed by the hydrolysis of the amide bond.
-
Starting materials and unreacted intermediates: From the synthetic route used to produce the compound.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the purity determination of this compound. Method optimization and validation are essential for specific applications.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 stationary phase (e.g., XBridge BEH C18, 4.6 x 100 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of 1 mg/mL. |
To enhance the detection of boronic acids, post-column derivatization with reagents like alizarin can be employed, which forms fluorescent complexes with boronic acids.[4][5] This approach offers high selectivity and sensitivity.[4][5]
HPLC Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC purity method.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.
Gas Chromatography (GC)
Gas Chromatography is a viable alternative for volatile and thermally stable compounds. For boronic acids, derivatization is often necessary to increase volatility and prevent degradation in the injector and column. GC can be particularly useful for separating boronic acids from their corresponding boroxines.[3]
11B Nuclear Magnetic Resonance (NMR) Spectroscopy
11B NMR spectroscopy is a highly specific technique for the analysis of boron-containing compounds.[6] It provides information about the chemical environment of the boron atom, allowing for the differentiation between boronic acids, boronate esters, and other boron-containing impurities.[6] The chemical shift in 11B NMR is sensitive to the coordination state and substituents on the boron atom, making it a powerful tool for structural elucidation and purity assessment.[6]
Flame Atomic Absorption Spectrometry (FAAS)
Flame Atomic Absorption Spectrometry is a technique for determining the elemental composition of a sample. For boronic acids, FAAS can be used to quantify the total boron content.[7] While not a separative technique, it can be used to determine the overall purity of the boron-containing compound after a suitable sample preparation, such as acid dissolution.[7]
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, including the need for separation of impurities, sensitivity, and the available instrumentation.
Table 2: Comparison of Analytical Methods for Purity Validation
| Feature | HPLC | Gas Chromatography (GC) | 11B NMR Spectroscopy | Flame Atomic Absorption Spectrometry (FAAS) |
| Principle | Differential partitioning between a stationary and a mobile phase.[1] | Partitioning between a gaseous mobile phase and a stationary phase. | Nuclear spin transitions in a magnetic field.[6] | Absorption of light by free atoms in a flame.[7] |
| Selectivity | High for separating the parent compound from structurally similar impurities. | High, especially for volatile impurities. May require derivatization.[3] | Highly specific to boron-containing compounds.[6] | Elemental specific, but does not differentiate chemical forms.[7] |
| Sensitivity | Good to excellent, can be enhanced with specific detectors (e.g., MS, Fluorescence).[5][8] | High, especially with sensitive detectors (e.g., FID, MS). | Moderate, generally lower than chromatographic methods. | Excellent for trace metal analysis. |
| Speed | Moderate, with typical run times of 15-30 minutes. | Fast, with typical run times of 5-20 minutes. | Fast for a single spectrum, but sample preparation can be longer. | Very fast for sample analysis. |
| Sample Requirements | Requires soluble samples. Non-destructive for the main component. | Requires volatile or derivatizable samples. Destructive. | Requires soluble samples. Non-destructive. | Requires sample dissolution, often in acid. Destructive.[7] |
| Instrumentation | Widely available in analytical laboratories. | Commonly available. | Requires a specialized NMR spectrometer. | Standard equipment in many analytical labs. |
| Best For | Routine purity testing and separation of a wide range of impurities. | Analysis of volatile impurities and boroxine. | Structural confirmation and identification of boron-containing impurities. | Determining total boron content and elemental purity. |
Conclusion
For the routine purity validation of this compound, HPLC stands out as the most versatile and widely applicable technique. It offers excellent resolution for separating the active compound from a variety of potential process-related impurities and degradation products.
Gas Chromatography serves as a valuable alternative, particularly when the presence of the boroxine impurity is a concern and cannot be resolved by HPLC. 11B NMR Spectroscopy provides unparalleled specificity for identifying and quantifying boron-containing species, making it an excellent tool for structural confirmation and in-depth impurity characterization. Flame Atomic Absorption Spectrometry is best suited for determining the overall elemental purity with respect to boron content.
A comprehensive approach to purity validation may involve the use of HPLC for routine analysis, with orthogonal techniques like 11B NMR or GC employed for method validation, characterization of reference standards, and investigation of out-of-specification results. This multi-faceted strategy ensures the highest confidence in the quality and purity of this compound for its intended applications in research and development.
References
- 1. waters.com [waters.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. sciex.com [sciex.com]
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this palladium-catalyzed reaction is the organoboron species, typically a boronic acid. The electronic and steric nature of substituents on the phenylboronic acid can significantly influence reaction outcomes, including yield, reaction rate, and catalyst efficiency. This guide provides a comparative analysis of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data, to aid in reaction optimization and catalyst selection.
Performance of Substituted Phenylboronic Acids: A Comparative Analysis
The reactivity of substituted phenylboronic acids in Suzuki coupling is governed by a combination of electronic and steric effects. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields and faster reactions.[1] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction.[1][2] However, with appropriate catalyst systems and reaction conditions, high yields can also be achieved with electron-deficient boronic acids.[1]
Steric hindrance, particularly from ortho-substituents, plays a crucial role in reaction efficiency. The general trend for the reactivity of positional isomers is often para > meta >> ortho, with the bulky ortho-substituent impeding the approach of the boronic acid to the palladium center.[3]
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki coupling with different aryl halides, highlighting the impact of substituents on reaction yields.
| Phenylboronic Acid Substituent | Electronic Effect | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxy | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| 4-Methyl | Electron-Donating | 4-Bromoanisole | Pd/SSphos | K₂CO₃ | H₂O/Acetonitrile | 37 | 18 | >92 |
| Unsubstituted | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 24 | 95 |
| 4-Fluoro | Electron-Withdrawing | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Nitro | Strong Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4-Trifluoromethyl | Strong Electron-Withdrawing | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80 |
| 2-Methyl | Electron-Donating (Sterically Hindered) | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Moderate |
| 2-Nitro | Strong Electron-Withdrawing (Sterically Hindered) | 5-Bromoindole | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | 120 (MW) | 0.5 | 88 |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl bromide with a substituted phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Spherical-cap phosphine (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Ligand-Free Suzuki-Miyaura Cross-Coupling at Room Temperature
This protocol offers a simplified, ligand-free approach for the Suzuki coupling reaction.[4]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
WEB (Water-Ethanol-Benzene mixture) (3 mL)
-
Diethyl ether
-
Silica gel for column chromatography
-
n-hexane/ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel, mix the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.
-
Reaction: Stir the mixture at room temperature for the indicated time.
-
Extraction: After the reaction is complete, extract the solution four times with diethyl ether.
-
Purification: Purify the combined organic extracts by column chromatography over silica gel using a mixture of n-hexane and ethyl acetate.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]
References
Assessing the Binding Affinity of 3-(N-Benzylaminocarbonyl)phenylboronic Acid for Diols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boronic Acid-Diol Interactions
Boronic acids reversibly form covalent esters with 1,2- and 1,3-diols, a reaction that is fundamental to their application in sensors, drug delivery, and biomaterials.[1][2] The binding affinity is dependent on several factors, including the pKa of the boronic acid, the pKa of the diol, the stereochemistry of the diol, and the pH of the solution.[2][3] The formation of a stable boronate ester is generally favored at a pH between the pKa of the boronic acid and the pKa of the diol.[4] Electron-withdrawing substituents on the phenyl ring of the boronic acid can lower its pKa, potentially enhancing binding affinity at physiological pH.[1] The 3-(N-Benzylaminocarbonyl) substituent is expected to have an electron-withdrawing effect, making the assessment of its diol binding affinity of significant interest.
Comparative Binding Affinity Data
To provide a framework for evaluating 3-(N-Benzylaminocarbonyl)phenylboronic acid, the following tables summarize the binding constants (K_a in M⁻¹) of various substituted phenylboronic acids with common diols. This data, gathered from the literature, illustrates the impact of different substituents on diol recognition. All binding constants are reported for measurements conducted at or near physiological pH (7.4) unless otherwise noted.
Table 1: Binding Constants (K_a, M⁻¹) of Phenylboronic Acid Derivatives with Various Diols
| Boronic Acid | Glucose | Fructose | Sorbitol | Catechol |
| Phenylboronic Acid (PBA) | 9.7 (pH 7.5)¹ | 210 (pH 7.5)¹ | 160 (pH 7.5)¹ | 830 (pH 7.4)¹² |
| 3-Aminophenylboronic Acid (APBA) | 1.9 (pH 7.4)¹⁰ | 137 (pH 8.0)² | - | 1330 (pH 9.0)² |
| 3-Acetamidophenylboronic Acid (3-AcPBA) | 1.5 (pH 7.5)¹³ | 120 (pH 7.5)¹³ | 110 (pH 7.5)¹³ | - |
| 4-Methylcarbamoylphenylboronic Acid (4-MCPBA) | 3.4 (pH 7.5)¹³ | 200 (pH 7.5)¹³ | 150 (pH 7.5)¹³ | - |
Data sourced from multiple studies and compiled for comparison. Experimental conditions such as buffer composition can influence binding constants.
Experimental Protocols
The following are detailed methodologies for commonly employed techniques to determine the binding affinity of boronic acids for diols.
Competitive Fluorescence Assay with Alizarin Red S (ARS)
This is a widely used method to determine the binding constants of boronic acids with non-fluorescent diols.[1][2][5]
Principle: Alizarin Red S (ARS), a catechol-containing dye, forms a fluorescent complex with boronic acids. A competing diol will displace ARS from the boronic acid, leading to a decrease in fluorescence intensity. The binding constant for the diol can be calculated from this change.
Protocol:
-
Determination of the Boronic Acid-ARS Binding Constant (K_ARS):
-
Prepare a stock solution of ARS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Titrate the ARS solution with increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity at the excitation and emission maxima of the boronic acid-ARS complex.
-
Calculate K_ARS using a suitable binding model, such as the Benesi-Hildebrand equation.[6]
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of the boronic acid and ARS, where the complex is significantly formed.
-
Titrate this solution with increasing concentrations of the diol of interest.
-
Measure the decrease in fluorescence intensity at each diol concentration.
-
Calculate the apparent binding constant (K_app) for the diol using the established K_ARS and the competitive binding equations.[1][5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding constant).[4][6]
Principle: A solution of the diol is titrated into a solution of the boronic acid in the calorimeter cell. The heat change upon each injection is measured to determine the binding affinity and thermodynamics.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the boronic acid and the diol in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the boronic acid solution into the sample cell and the diol solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform the titration, injecting small aliquots of the diol into the boronic acid solution.
-
A control experiment titrating the diol into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n).
-
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: Boronic acid-diol binding mechanism.
Caption: Workflow for the competitive fluorescence assay.
Conclusion
The assessment of the diol binding affinity of this compound is crucial for its development in various applications. While specific binding data is yet to be published, the experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct these evaluations. By employing techniques such as the competitive fluorescence assay with ARS or Isothermal Titration Calorimetry, a comprehensive understanding of the binding properties of this novel boronic acid can be achieved. The electron-withdrawing nature of the N-Benzylaminocarbonyl group suggests that it may exhibit a lower pKa and potentially enhanced affinity for diols at physiological pH compared to unsubstituted phenylboronic acid, a hypothesis that warrants experimental verification.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Performance Evaluation of 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its unique structural feature, an amide group at the meta-position of the phenylboronic acid, influences its reactivity and potential applications. This guide provides a comparative evaluation of the performance of this compound, primarily in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. While direct, head-to-head comparative studies featuring this specific molecule are limited in published literature, this guide synthesizes available data on related substituted phenylboronic acids to offer a performance benchmark.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The performance of a boronic acid in this reaction is influenced by factors such as the electronic nature of its substituents, steric hindrance, and the specific reaction conditions employed.
General Reactivity of Substituted Phenylboronic Acids
The electronic properties of substituents on the phenylboronic acid ring can significantly impact the efficiency of the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle, while very strong electron-withdrawing groups can sometimes lead to side reactions. Conversely, electron-donating groups may slow down the transmetalation step.
The amide functionality in this compound can be considered as a weakly electron-withdrawing or a coordinating group, which can influence the catalytic cycle.
Comparative Data on Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the typical performance of various classes of substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides. This data is compiled from various sources and is intended to provide a general comparison. The performance of this compound is expected to be comparable to other amido-substituted or weakly electron-withdrawing substituted phenylboronic acids.
| Boronic Acid Type | Substituent Nature | Typical Yield Range (%) | General Observations |
| Phenylboronic Acid | Unsubstituted | 85-98% | Generally high yields with a variety of aryl halides. |
| Alkyl-substituted | Electron-donating | 80-95% | Good to excellent yields, though may be slightly slower than unsubstituted. |
| Alkoxy-substituted | Electron-donating | 80-95% | Similar to alkyl-substituted, providing good yields. |
| Halo-substituted | Electron-withdrawing | 75-95% | Generally good reactivity, with the specific halogen and position influencing the outcome. |
| Nitro-substituted | Strongly electron-withdrawing | 60-90% | Can be challenging due to potential side reactions, but good yields are achievable with optimized conditions. |
| Amido-substituted (e.g., this compound) | Weakly electron-withdrawing/coordinating | 70-95% (estimated) | Expected to show good to excellent reactivity. The amide group is generally well-tolerated and can potentially coordinate to the metal center, influencing the reaction pathway. |
| Carboxy-substituted | Electron-withdrawing | 70-90% | The acidic proton can interfere with the basic reaction conditions, sometimes requiring specific base choices or protection strategies. |
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling experiment in a research laboratory setting.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
Navigating the Inhibition Landscape: A Comparative Analysis of 3-(N-Benzylaminocarbonyl)phenylboronic Acid and Analogs in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and inhibitor scaffolds is a critical step in elucidating biological pathways and developing novel therapeutics. Phenylboronic acids (PBAs) have emerged as a versatile class of compounds, demonstrating inhibitory activity against a range of enzymes, primarily serine proteases and β-lactamases. This guide provides a comparative overview of the experimental data and methodologies related to 3-(N-Benzylaminocarbonyl)phenylboronic acid and its structural analogs, with a focus on their application as enzyme inhibitors.
While specific, in-depth experimental data for this compound (3-BCPBA) is not extensively available in publicly accessible literature, we can infer its potential activity and create a framework for its evaluation by examining closely related and well-characterized phenylboronic acid derivatives. This guide will use 4-carboxyphenylboronic acid and other relevant analogs as comparators to illustrate the experimental validation process.
Comparative Inhibitory Activity
The inhibitory potential of phenylboronic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values are determined through enzyme inhibition assays. Below is a table summarizing the inhibitory activity of a representative phenylboronic acid derivative, 4-carboxyphenylboronic acid, against AmpC β-lactamase, a key enzyme in bacterial antibiotic resistance.
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| 4-Carboxyphenylboronic acid | AmpC β-lactamase | - | 26 | 3-Nitrophenylboronic acid | 83 |
Table 1: Comparative Inhibitory Activity of Phenylboronic Acid Derivatives against AmpC β-lactamase. The data illustrates that substitutions on the phenyl ring significantly influence inhibitory potency. The para-carboxy substitution in 4-carboxyphenylboronic acid leads to a notable improvement in binding affinity compared to the nitro-substituted analog.
Experimental Protocols
To ensure the cross-validation of experimental results, standardized and detailed protocols are essential. The following is a generalized protocol for an enzyme inhibition assay, which can be adapted for the evaluation of 3-BCPBA and its analogs against target enzymes like serine proteases or β-lactamases.
General Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
- Purified target enzyme (e.g., AmpC β-lactamase)
- Substrate (e.g., a chromogenic cephalosporin like nitrocefin)
- Inhibitor compound (e.g., 3-BCPBA, 4-carboxyphenylboronic acid)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplates
- Microplate reader
2. Procedure:
- Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the inhibitor in the assay buffer.
- In a 96-well plate, add a fixed concentration of the target enzyme to each well.
- Add the different concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the reaction progress by measuring the change in absorbance (for chromogenic substrates) or fluorescence over time using a microplate reader.
- The initial reaction velocities are calculated from the linear portion of the progress curves.
- Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
Mechanism of Action and Signaling Pathways
Phenylboronic acids typically act as competitive inhibitors of serine proteases and β-lactamases. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate.
Figure 1. Competitive inhibition mechanism of a serine enzyme by a phenylboronic acid.
The following workflow illustrates the process of validating the inhibitory activity of a compound like 3-BCPBA.
Figure 2. Experimental workflow for the cross-validation of 3-BCPBA.
Conclusion
The cross-validation of experimental results for novel inhibitors like this compound is paramount for their successful application in research and drug development. By employing standardized assays, comparing against well-characterized analogs, and elucidating the mechanism of action, researchers can build a robust dataset to support their findings. While direct experimental data for 3-BCPBA remains to be broadly published, the framework provided here, using analogs like 4-carboxyphenylboronic acid, offers a clear path for its evaluation and validation as a potential enzyme inhibitor.
Benchmarking 3-(N-Benzylaminocarbonyl)phenylboronic acid against commercial catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the development of efficient and selective catalysts is paramount. Boronic acids have emerged as a versatile class of catalysts, particularly in promoting challenging transformations such as direct amide bond formation. This guide provides a comparative overview of 3-(N-Benzylaminocarbonyl)phenylboronic acid, a representative arylboronic acid, benchmarked against a commercially available catalyst for direct amidation reactions. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide extrapolates its potential performance based on established principles of boronic acid catalysis and compares it with known commercial alternatives.
Introduction to Boronic Acid Catalysis in Amide Synthesis
The direct formation of amides from carboxylic acids and amines is a highly atom-economical transformation that often requires catalysts to proceed under mild conditions. Arylboronic acids have been identified as effective catalysts for this reaction.[1] The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate from the carboxylic acid and the boronic acid, which is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the catalyst.[1] The removal of water is crucial for driving the equilibrium towards product formation.[1]
Benchmarking this compound
While specific performance data for this compound in a standardized catalytic reaction is not readily found in peer-reviewed literature, its structural features—a phenylboronic acid moiety coupled with an N-benzylamido group—suggest its potential as a catalyst in reactions like direct amidation. The electronic and steric properties of the substituents on the phenyl ring can influence the catalytic activity. For the purpose of this guide, we will compare its anticipated catalytic role with that of a well-established commercial catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), which has demonstrated high activity in direct amidation.
Data Presentation
The following table summarizes the expected performance of this compound in a representative direct amidation reaction, benchmarked against reported data for MIBA.
| Catalyst | Representative Reaction | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| This compound | Carboxylic Acid + Amine → Amide | 5-10 (estimated) | 12-24 (estimated) | Moderate to Good (estimated) | Performance is extrapolated based on general arylboronic acid catalysis. The N-benzylamido group may influence solubility and catalytic activity. |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) (Commercial Catalyst) | Carboxylic Acid + Amine → Amide | 5 | 1-4 | High (up to 98%) | A highly active catalyst for direct amidation at ambient temperature. |
Disclaimer: The performance data for this compound is an estimation based on the general reactivity of arylboronic acids and has not been verified by direct experimental results.
Experimental Protocols
Below are detailed experimental protocols for a generic direct amidation reaction catalyzed by an arylboronic acid and a Suzuki-Miyaura coupling reaction, a common application for boronic acids as reagents.
Protocol 1: Arylboronic Acid-Catalyzed Direct Amidation
This protocol is a generalized procedure for the direct amidation of a carboxylic acid with an amine using an arylboronic acid catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Arylboronic acid catalyst (e.g., this compound or MIBA) (0.05 mmol, 5 mol%)
-
Activated molecular sieves (4 Å, 200 mg)
-
Anhydrous toluene (2 mL)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the carboxylic acid, amine, arylboronic acid catalyst, and molecular sieves.
-
Add anhydrous toluene to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture to remove the molecular sieves, and wash the sieves with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, where a boronic acid is used as a key reagent.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)
Procedure:
-
To a reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Boronic Acid-Catalyzed Amidation
Caption: Proposed catalytic cycle for the direct amidation reaction catalyzed by an arylboronic acid.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is commercially available, its catalytic performance has not been extensively benchmarked against other commercial catalysts in the scientific literature. Based on the known reactivity of arylboronic acids, it is a promising candidate for catalyzing reactions such as direct amide bond formation. Further experimental studies are required to fully elucidate its catalytic efficiency and potential advantages over existing systems. The provided protocols and diagrams offer a foundational understanding for researchers interested in exploring the applications of this and similar boronic acid derivatives in organic synthesis.
References
A Head-to-Head Comparison of Boronic Acid Derivatives for Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of boronic acid derivatives for sensor applications, supported by experimental data. It is designed to assist researchers in selecting the most suitable boronic acid-based sensor for their specific needs, with a focus on glucose detection as a primary application.
Introduction to Boronic Acid-Based Sensors
Boronic acids have emerged as a versatile class of synthetic receptors due to their unique ability to reversibly bind with 1,2- and 1,3-diols to form stable cyclic esters.[1] This property makes them particularly well-suited for the recognition of saccharides, which are rich in diol functionalities.[2] The binding event can be transduced into a measurable signal, most commonly through fluorescence or electrochemical changes, making boronic acid derivatives excellent candidates for sensor development.[1][3] Applications of these sensors are widespread, ranging from biomedical diagnostics, such as continuous glucose monitoring, to environmental sensing.[4][5]
The effectiveness of a boronic acid sensor is determined by several key performance metrics, including sensitivity (the magnitude of signal change in response to the analyte), selectivity (the ability to detect a specific analyte in the presence of interferents), and response time.[6] The structure of the boronic acid derivative plays a crucial role in determining these characteristics.[7] For instance, the acidity of the boronic acid, influenced by its substituents, affects its binding affinity at physiological pH.[8] Furthermore, the spatial arrangement of boronic acid groups, as seen in diboronic acids, can significantly enhance selectivity for specific saccharides like glucose over others such as fructose.[9]
This guide will delve into a comparative analysis of various boronic acid derivatives, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Performance Comparison of Boronic Acid Derivatives
The selection of a boronic acid derivative for a sensor application is highly dependent on the target analyte and the desired performance characteristics. The following tables summarize the quantitative performance of representative mono- and diboronic acid-based fluorescent sensors for saccharide detection.
Table 1: Comparison of Monoboronic Acid-Based Sensors
| Sensor Derivative | Target Analyte | Binding Constant (K) / Dissociation Constant (K | Detection Limit (LOD) | Experimental Conditions | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | K = 4365 M⁻¹ | Not Reported | pH 7.4 | |
| Phenylboronic Acid (PBA) | D-Glucose | K = 110 M⁻¹ | Not Reported | pH 7.4 | [10] |
| o-BMOQBA | D-Fructose | K | Not Reported | pH 7.5 phosphate buffer | [11] |
| o-BMOQBA | D-Glucose | K | Not Reported | pH 7.5 phosphate buffer | [11] |
| m-BMOQBA | D-Fructose | K | Not Reported | pH 7.5 phosphate buffer | [11] |
| p-BMOQBA | D-Fructose | K | Not Reported | pH 7.5 phosphate buffer | [11] |
Table 2: Comparison of Diboronic Acid-Based Sensors
| Sensor Derivative | Target Analyte | Binding Constant (K) | Detection Limit (LOD) | Experimental Conditions | Reference |
| Anthracene-based diboronic acid (Sensor 8) | D-Glucose | K = 3980 M⁻¹ | Not Reported | Water/methanol buffer, pH 7.8 | [9] |
| Anthracene-based diboronic acid (Sensor 8) | D-Fructose | K = 316 M⁻¹ | Not Reported | Water/methanol buffer, pH 7.8 | [9] |
| Pyrene-based diboronic acid (Sensor 16) | D-Glucose | K = 1378 M⁻¹ | Not Reported | Not Specified | [10] |
| Pyrene-based diboronic acid (Sensor 16) | D-Fructose | K = 353 M⁻¹ | Not Reported | Not Specified | [10] |
| Mc-CDBA | D-Glucose | K = 7.1 x 10² M⁻¹ | 1.37 µM | 0.5% MeOH/PBS buffer, pH 7.4 | [3] |
| Ca-CDBA | D-Glucose | K = 4.5 x 10³ M⁻¹ | Not Reported | 0.5% DMSO/PBS buffer, pH 7.4 | [3] |
| CN-DBA | D-Glucose | K = 6489.5 M⁻¹ | 1.51 µM | 33% MeOH | [12] |
Signaling Mechanisms and Experimental Workflows
The functionality of boronic acid-based sensors relies on converting the binding event into a detectable signal. The following diagrams illustrate common signaling pathways and a typical experimental workflow for evaluating these sensors.
Signaling Pathways
Fluorescent boronic acid sensors often operate through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Caption: Photoinduced Electron Transfer (PET) signaling mechanism in a "turn-on" fluorescent boronic acid sensor.
Caption: Intramolecular Charge Transfer (ICT) signaling mechanism leading to a spectral shift upon analyte binding.
Experimental Workflow
A typical workflow for evaluating the performance of a fluorescent boronic acid sensor involves synthesis, characterization, and binding studies.
Caption: A generalized experimental workflow for the development and evaluation of a fluorescent boronic acid sensor.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of boronic acid-based sensors.
Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Sensor
This protocol is a representative example for the synthesis of a fluorescent diboronic acid sensor.[1]
Materials:
-
1-bromo-2-methyl-4-(trifluoromethyl)benzene
-
4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bis(1,3,2-dioxoborolane)
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane
-
Deionized (DI) water
-
Methylene chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Combine 1-bromo-2-methyl-4-(trifluoromethyl)benzene (0.084 mol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bis(1,3,2-dioxoborolane) (0.167 mol), potassium acetate (0.335 mol), and Pd(dppf)Cl₂ (0.0084 mol) in 600 mL of dioxane in a reaction vessel.[1]
-
Stir the mixture at 100 °C for 1 hour.[1]
-
Cool the solution to room temperature.
-
Add 600 mL of DI water to the mixture.
-
Extract the product with 600 mL of methylene chloride.[1]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]
-
Further purification and subsequent reaction steps to attach the boronic acid moieties to the anthracene core would follow, as detailed in specific literature.[2][3]
Protocol 2: Determination of Binding Constant by Fluorescence Titration
This protocol outlines the steps to determine the binding constant of a fluorescent boronic acid sensor with a saccharide.[13][14]
Materials:
-
Boronic acid sensor stock solution (e.g., 1 mM in DMSO or methanol)
-
Saccharide stock solution (e.g., 100 mM in buffer)
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the boronic acid sensor by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM). Keep the organic solvent concentration low (<1%) to minimize its effect on binding.[13]
-
Prepare a series of saccharide solutions of varying concentrations by serial dilution of the stock solution with the buffer.[13]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorescence spectrophotometer appropriate for the sensor.
-
Add a fixed volume of the sensor working solution to a quartz cuvette and record the initial fluorescence intensity (F₀).[13]
-
Incrementally add small aliquots of the saccharide solutions to the cuvette, mix well, and record the fluorescence intensity (F) after each addition.[14]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F - F₀ or F/F₀) against the saccharide concentration.
-
Calculate the binding constant (K) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression software. The Benesi-Hildebrand equation can also be used for analysis.[15][16]
-
Protocol 3: Evaluation of Sensor Selectivity
This protocol describes how to assess the selectivity of a boronic acid sensor for a target analyte against potential interfering substances.[11]
Materials:
-
Boronic acid sensor working solution
-
Stock solutions of the target analyte (e.g., glucose) and potential interfering analytes (e.g., fructose, galactose, mannose) at the same concentration.
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions, each containing the boronic acid sensor at a fixed concentration and one of the analytes (target or interferent) at a specific concentration.
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence response of the sensor to the target analyte with its response to the interfering analytes.[11]
-
A significantly higher response to the target analyte indicates good selectivity. The selectivity can be quantified by the ratio of the fluorescence enhancement for the target analyte to that for the interfering analytes.
Conclusion
Boronic acid derivatives offer a powerful and versatile platform for the development of sensors for a wide range of biologically relevant analytes. The choice between a monoboronic or a diboronic acid derivative will largely depend on the required selectivity, with diboronic acids generally showing superior performance for glucose sensing. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the rational design and selection of boronic acid-based sensors for specific research and development applications. Further optimization of the sensor's structure and the sensing conditions can lead to even more sensitive and selective detection systems for future diagnostic and monitoring technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 6. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 3-(N-Benzylaminocarbonyl)phenylboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(N-Benzylaminocarbonyl)phenylboronic acid derivatives, focusing on their mechanism of action as enzyme inhibitors. Due to the limited publicly available data on the specific this compound derivative, this guide utilizes data from closely related meta-substituted phenylboronic acid analogs to provide a substantive comparison against alternative enzyme inhibitors. The primary focus is on the inhibition of AmpC β-lactamase, a key enzyme in bacterial antibiotic resistance.
Executive Summary
This compound and its derivatives are part of a class of compounds known as boronic acids, which are potent inhibitors of serine proteases, including bacterial β-lactamases. Their mechanism of action involves the boron atom forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's activity. This guide compares the inhibitory potency of a representative meta-substituted phenylboronic acid amide against other known β-lactamase inhibitors and outlines the experimental protocols required to validate these findings.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki or IC50 values) of a meta-substituted phenylboronic acid derivative against AmpC β-lactamase, compared to other established β-lactamase inhibitors. Lower values indicate higher potency.
| Inhibitor Class | Compound | Target Enzyme | Inhibition Constant (Ki/IC50) | Reference |
| Phenylboronic Acid Derivative | 3-(Carboxamido)phenylboronic acid (analog) | AmpC β-lactamase | Ki: 0.3 µM | [1][2] |
| Classical β-Lactamase Inhibitor | Clavulanic Acid | AmpC β-lactamase | IC50: 1.5 - 4.8 nM | [3] |
| Non-β-Lactam Inhibitor | Avibactam | AmpC β-lactamase | - | [4][5][6][7] |
| Bicyclic Boronate | Taniborbactam (VNRX-5133) | AmpC β-lactamase | - | [8][9][10][11] |
| Bicyclic Boronate | CB3 (Thioether derivative) | AmpC β-lactamase | - | [8] |
Note: Data for the specific this compound was not available. A structurally similar meta-substituted carboxamido derivative is presented as a proxy.
Mechanism of Action: Inhibition of Serine β-Lactamases
Phenylboronic acid derivatives act as transition-state analog inhibitors of serine β-lactamases like AmpC.[8][12] The boronic acid moiety is key to this inhibitory activity.
The boronic acid's boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic Serine-64 residue in the AmpC active site. This forms a stable, reversible tetrahedral boronate adduct, mimicking the high-energy transition state of β-lactam hydrolysis. This adduct effectively sequesters the enzyme, preventing it from inactivating β-lactam antibiotics.
Experimental Protocols
Validating the mechanism of action and inhibitory potency of this compound derivatives requires a series of biochemical and cellular assays.
AmpC β-Lactamase Inhibition Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified AmpC β-lactamase.
Principle: The hydrolysis of a chromogenic cephalosporin substrate, such as nitrocefin, by AmpC β-lactamase results in a color change that can be monitored spectrophotometrically.[13] The presence of an inhibitor will reduce the rate of this color change.
Protocol:
-
Reagents and Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin (chromogenic substrate)
-
This compound derivative (test inhibitor)
-
Reference inhibitors (e.g., clavulanic acid, avibactam)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of AmpC β-lactamase to each well.
-
Add the different concentrations of the inhibitors to the wells and incubate for a defined pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 or Ki value.
-
Rho GTPase Activation Assay (Cell-based)
Some phenylboronic acid derivatives have been shown to affect cellular signaling pathways, such as those involving Rho family GTPases, which are key regulators of the actin cytoskeleton and cell migration. Validating the effect of this compound derivatives on these pathways can provide insights into their broader cellular effects.
Principle: This assay measures the amount of active, GTP-bound RhoA, Rac1, or Cdc42 in cell lysates. Active GTPases are selectively pulled down using a protein domain that specifically binds to the GTP-bound form (e.g., Rhotekin-RBD for RhoA). The amount of pulled-down GTPase is then quantified by Western blotting.
Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound derivative
-
Cell lysis buffer
-
RhoA/Rac1/Cdc42 activation assay kit (containing GST-Rhotekin-RBD or GST-PAK-PBD beads)
-
Primary antibodies against RhoA, Rac1, and Cdc42
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture cells to the desired confluency and treat them with the phenylboronic acid derivative at various concentrations and for different time points.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with the affinity beads (e.g., Rhotekin-RBD beads for RhoA) to pull down the active GTPase.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the Rho GTPase of interest (e.g., anti-RhoA).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensity to determine the relative amount of active GTPase in treated versus untreated cells. A portion of the total cell lysate should also be analyzed to confirm equal protein loading.
-
Conclusion
This compound derivatives represent a promising class of enzyme inhibitors with potential applications in combating antibiotic resistance. The data on analogous meta-substituted phenylboronic acids demonstrate potent inhibition of AmpC β-lactamase, a critical enzyme in many drug-resistant bacteria. The provided experimental protocols offer a clear framework for researchers to validate the mechanism of action and inhibitory potency of these and similar compounds. Further investigation into their effects on cellular signaling pathways, such as the Rho GTPase pathway, will provide a more complete understanding of their biological activity and therapeutic potential. The use of the detailed methodologies and comparative data presented in this guide will facilitate the objective assessment of these compounds against existing alternatives in the field of drug development.
References
- 1. Aza-boronic acids as non-beta-lactam inhibitors of AmpC-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceftazidime-Avibactam Resistance Mediated by the N346Y Substitution in Various AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-lactamase inhibitor avibactam (NXL104) does not induce ampC β-lactamase in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli | Semantic Scholar [semanticscholar.org]
- 10. Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli [ouci.dntb.gov.ua]
- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(N-Benzylaminocarbonyl)phenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(N-Benzylaminocarbonyl)phenylboronic acid, tailored for professionals in research and drug development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous phenylboronic acid compounds indicate that it should be handled as a hazardous substance. The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification (Based on Phenylboronic Acid) | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | P264: Wash skin thoroughly after handling.[1][3][4] P270: Do not eat, drink or smoke when using this product.[1][3][4] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] P330: Rinse mouth.[1][3][4] |
| Skin Irritation | Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Eye Irritation | Causes serious eye irritation.[4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information before handling or disposing of this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. All handling of this compound and its waste should be conducted in a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Characterize the waste as solid or liquid containing this compound.
-
Container Selection: Use separate, designated, and chemically compatible containers for solid and liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5] Ensure containers are clean, dry, and have tightly sealing lids.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5] Do not use chemical formulas or abbreviations.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible chemicals must be segregated to prevent dangerous reactions.
Solid Waste Disposal
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing paper, and pipette tips by placing them in the designated solid hazardous waste container.
-
Bulk Compound: Carefully transfer any unwanted solid this compound into the designated solid hazardous waste container, avoiding the creation of dust.[2]
Liquid Waste Disposal
-
Solutions: Pour solutions containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Rinsate: Collect all rinsate from the decontamination of glassware and equipment as liquid hazardous waste.
Decontamination Procedures
Experimental Protocol: Glassware and Equipment Decontamination
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt. Rinse the glassware with a dilute aqueous base (e.g., 1 M sodium hydroxide), followed by several rinses with deionized water. Collect all rinsates as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with an appropriate solvent (e.g., acetone) to aid in drying.
-
Drying: Allow the cleaned items to air dry completely in a well-ventilated area before reuse.
Waste Storage and Disposal Workflow
All generated waste must be stored and disposed of in accordance with institutional and local regulations.
-
Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor. The final disposal method should be in an approved waste disposal plant.[1][2]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(N-Benzylaminocarbonyl)phenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-(N-Benzylaminocarbonyl)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives and are intended for use by trained professionals in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][5]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][4][5] | Protects eyes from dust particles and potential splashes of the chemical.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][9] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][5]
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[10]
-
Do not mix boronic acid waste with other incompatible waste streams.
Disposal Method:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[4][10] Do not pour waste down the drain unless explicitly permitted by local authorities for small, neutralized quantities.[10][11][12]
-
For large quantities or contaminated material, arrange for disposal through a certified hazardous waste facility.[10][11]
Spill Response: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[11]
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. laballey.com [laballey.com]
- 11. sciencing.com [sciencing.com]
- 12. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
